molecular formula C9H18N2O2 B2606859 (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide CAS No. 2089472-82-0

(2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide

カタログ番号: B2606859
CAS番号: 2089472-82-0
分子量: 186.25 g/mol
InChIキー: MWYARSVIEVYJDD-BQBZGAKWSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

2089472-82-0

分子式

C9H18N2O2

分子量

186.25 g/mol

IUPAC名

(2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)7-6(4-5-13-7)8(10)11-12/h6-7,12H,4-5H2,1-3H3,(H2,10,11)/t6-,7-/m0/s1

InChIキー

MWYARSVIEVYJDD-BQBZGAKWSA-N

SMILES

CC(C)(C)C1C(CCO1)C(=NO)N

異性体SMILES

CC(C)(C)[C@@H]1[C@H](CCO1)C(=NO)N

正規SMILES

CC(C)(C)C1C(CCO1)C(=NO)N

溶解性

not available

製品の起源

United States
Foundational & Exploratory

An In-Depth Technical Guide on the Putative Mechanism of Action of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide as a Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the hypothesized mechanism of action for the novel compound, (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide. Based on a detailed analysis of its core structural motifs—a hydroxyamidine pharmacophore and a substituted oxolane ring—we postulate that this molecule functions as a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical immuno-oncology target that facilitates tumor immune evasion by catabolizing the essential amino acid L-tryptophan.

The central hypothesis is that the hydroxyamidine group directly coordinates with the heme iron within the IDO1 active site, effectively blocking its catalytic activity. The (2S,3R)-2-tert-butyl-oxolane scaffold is predicted to orient the molecule for optimal binding, with the tert-butyl group engaging a hydrophobic pocket and the oxolane ring enhancing physicochemical properties. This guide synthesizes current knowledge on hydroxyamidine-based IDO1 inhibitors and outlines a rigorous, multi-tiered experimental framework to validate this proposed mechanism, from initial biochemical verification to functional cellular and in vivo efficacy studies.

The Putative Molecular Target: Indoleamine 2,3-dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a monomeric, heme-containing intracellular enzyme that serves as the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2] Under normal physiological conditions, IDO1 activity is low. However, in the context of cancer, its expression is frequently upregulated by pro-inflammatory cytokines like interferon-gamma (IFN-γ), which are often present in the tumor microenvironment (TME).[1][3]

Catalytic Function and Immunosuppressive Role

IDO1 catalyzes the oxidative cleavage of the indole ring of L-tryptophan to produce N-formylkynurenine.[2][4] This enzymatic action has profound consequences for anti-tumor immunity through two primary mechanisms:

  • Tryptophan Depletion: Tryptophan is an essential amino acid for T-cell proliferation and function. Its depletion by IDO1 in the TME leads to the arrest of effector T-cell proliferation and can induce T-cell anergy or apoptosis.[2]

  • Kynurenine Accumulation: The metabolic products of tryptophan catabolism, collectively known as kynurenines, are not inert. They actively promote an immunosuppressive environment by inducing the development and activation of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1]

This dual mechanism allows tumor cells to evade immune surveillance and destruction, making IDO1 a highly attractive target for cancer immunotherapy.[2]

IDO1_Catalytic_Cycle cluster_products Immunosuppressive Outcomes IDO1_Fe3 IDO1-Heme (Fe³⁺) (Inactive) IDO1_Fe2 IDO1-Heme (Fe²⁺) (Active) IDO1_Fe3->IDO1_Fe2 Reduction Ternary IDO1-Heme (Fe²⁺)-O₂-Trp (Ternary Complex) IDO1_Fe2->Ternary + O₂ + L-Tryptophan (Trp) Product_Complex IDO1-Heme (Fe²⁺)-NFK Ternary->Product_Complex Oxidative Ring Cleavage Product_Complex->IDO1_Fe2 Release of N-formylkynurenine (NFK) Trp_Depletion Tryptophan Depletion (T-Cell Starvation) Product_Complex->Trp_Depletion Kyn_Accumulation Kynurenine Accumulation (Treg Induction) Product_Tails->Kyn_Accumulation

Figure 1: The catalytic cycle of IDO1 and its role in creating an immunosuppressive tumor microenvironment.

Proposed Mechanism of Action: Heme-Binding Inhibition of IDO1

We propose that (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide acts as a competitive inhibitor of IDO1. This hypothesis is grounded in the well-documented role of the hydroxyamidine moiety as a potent heme-binding pharmacophore, a feature shared with clinical-stage IDO1 inhibitors like epacadostat.[2][5]

The Role of the Hydroxyamidine Pharmacophore

The N'-hydroxyamidine group is a bioisostere of a carboxylic acid but possesses distinct electronic properties that make it an excellent ligand for the ferric (Fe³⁺) or ferrous (Fe²⁺) iron of the heme cofactor in the IDO1 active site.[][7] The proposed binding mode involves the deprotonated oxygen atom of the hydroxyamidine forming a strong coordinative bond with the heme iron.[2][8] This interaction occupies the same coordination site required for oxygen binding, thereby preventing the formation of the ternary enzyme-substrate complex and halting the catalytic cycle.[]

Contribution of the (2S,3R)-2-tert-butyl-oxolane Scaffold

While the hydroxyamidine group provides the primary anchoring interaction, the rest of the molecular scaffold is crucial for achieving high affinity and selectivity.

  • Stereochemistry ((2S,3R)): The specific spatial arrangement of the substituents on the oxolane ring is critical. It dictates the precise orientation of the hydroxyamidine for optimal interaction with the heme and positions the other functional groups to engage with amino acid residues in the active site.

  • Tert-butyl Group: This bulky, hydrophobic group is likely to occupy the hydrophobic 'A-pocket' of the IDO1 active site, potentially forming favorable van der Waals interactions with residues such as Tyr126.[2]

  • Oxolane Ring: Tetrahydrofuran (oxolane) rings are frequently incorporated into drug candidates to improve physicochemical properties.[9] In this context, the oxolane moiety may enhance aqueous solubility and metabolic stability. Furthermore, its oxygen atom can act as a hydrogen bond acceptor, potentially interacting with active site residues like Arg231, further stabilizing the inhibitor-enzyme complex.[2]

Figure 2: Hypothesized binding mode of the topic compound within the IDO1 active site.

Experimental Validation of the Hypothesized Mechanism

A multi-tiered approach is required to rigorously validate the proposed mechanism of action. The following protocols provide a self-validating system, progressing from biochemical target engagement to functional cellular outcomes and in vivo pharmacodynamics.

Biochemical Assays: Direct Target Engagement

The initial step is to confirm direct inhibition of the IDO1 enzyme in a cell-free system.

Protocol 1: Recombinant IDO1 Enzymatic Assay (Absorbance-Based)

This assay quantifies IDO1 activity by measuring the production of kynurenine.

  • Principle: Recombinant human IDO1 (hIDO1) converts L-tryptophan to N-formylkynurenine, which is subsequently hydrolyzed to kynurenine. Kynurenine reacts with Ehrlich's reagent (p-dimethylaminobenzaldehyde, DMAB) to produce a yellow-colored product that can be quantified spectrophotometrically at 480 nm.[10][11]

  • Materials:

    • Recombinant hIDO1 enzyme

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)

    • Cofactor/Reaction Mix: 20 mM Ascorbic acid, 10 µM Methylene Blue, 100 µg/mL Catalase

    • Substrate: 400 µM L-Tryptophan

    • Test Compound: (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide, serially diluted

    • Stop Solution: 30% (w/v) Trichloroacetic acid (TCA)

    • Detection Reagent: 2% (w/v) p-DMAB in acetic acid

  • Procedure:

    • Prepare the reaction mixture in a 96-well plate by combining assay buffer, cofactor mix, and recombinant IDO1 enzyme.[10]

    • Add serial dilutions of the test compound or a vehicle control to the appropriate wells.

    • Initiate the enzymatic reaction by adding the L-Tryptophan substrate solution.

    • Incubate the plate at 37°C for 30-60 minutes.[11]

    • Terminate the reaction by adding the TCA stop solution.

    • Incubate at 50°C for 30 minutes to ensure complete hydrolysis of N-formylkynurenine.[10]

    • Centrifuge the plate to pellet any precipitated protein.

    • Transfer the supernatant to a new plate and add the p-DMAB reagent.[11]

    • After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.

    • Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 1: Representative Biochemical Potency of Known Hydroxyamidine-Based IDO1 Inhibitors

CompoundhIDO1 IC₅₀ (nM)Reference
Epacadostat (INCB24360)71[2]
Compound 14 20[2]
Compound 18 41[2]
INCB1494367[7]

Note: Data is sourced from published literature for structurally related compounds to provide a benchmark for expected potency.

Cellular Assays: Target Engagement in a Physiological Context

These assays confirm that the compound can penetrate the cell membrane and inhibit IDO1 activity within a cellular environment.

Protocol 2: IFN-γ-Stimulated Cellular IDO1 Assay

  • Principle: Human cancer cell lines (e.g., SKOV-3 or HeLa) are stimulated with IFN-γ to induce endogenous IDO1 expression. The inhibitory effect of the compound on cellular IDO1 activity is measured by quantifying kynurenine secreted into the culture medium.[4][10]

  • Procedure:

    • Seed SKOV-3 cells in a 96-well plate and allow them to adhere overnight.

    • Induce IDO1 expression by treating the cells with 100 ng/mL of human IFN-γ for 24-48 hours.[4][11]

    • Replace the medium with fresh medium containing serial dilutions of the test compound.

    • Incubate for an additional 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the kynurenine concentration in the supernatant using the TCA/DMAB method described in Protocol 1.[11]

    • Determine the cellular IC₅₀ value.

Protocol 3: T-Cell Co-Culture Assay

  • Principle: This functional assay assesses the compound's ability to reverse IDO1-mediated T-cell suppression.

  • Procedure:

    • Co-culture IFN-γ-stimulated, IDO1-expressing cancer cells with a T-cell line (e.g., Jurkat) or primary human T-cells.[4]

    • Treat the co-culture with serial dilutions of the test compound.

    • In the presence of active IDO1, T-cell proliferation will be suppressed. An effective inhibitor will rescue this proliferation.

    • Assess T-cell activation and proliferation after 48-72 hours using standard methods such as measuring IL-2 secretion by ELISA or quantifying cell proliferation via CFSE staining and flow cytometry.[3][4]

In Vivo Models: Pharmacodynamics and Efficacy

The final validation step involves assessing the compound's activity in a living organism, typically a syngeneic mouse tumor model.

Protocol 4: Syngeneic Mouse Tumor Model

  • Principle: An immunocompetent mouse is implanted with a syngeneic tumor cell line (e.g., B16F10 melanoma or GL261 glioma) that expresses IDO1.[1][12] The compound is administered orally, and its effect on tumor growth and the kynurenine pathway is monitored.

  • Procedure:

    • Implant tumor cells subcutaneously into the flank of C57BL/6 mice.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., vehicle, test compound).[11]

    • Administer the test compound daily or twice daily via oral gavage.

    • Monitor tumor volume every 2-3 days using calipers.

    • At the end of the study, collect blood plasma and tumor tissue to measure tryptophan and kynurenine levels via LC-MS/MS. A significant reduction in the kynurenine/tryptophan ratio serves as a key pharmacodynamic biomarker of in vivo target engagement.[1][13]

Figure 3: A standard experimental workflow for evaluating an IDO1 inhibitor in a syngeneic mouse model.

Conclusion

The structural features of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide provide a strong rationale for its putative mechanism of action as a direct, heme-binding inhibitor of Indoleamine 2,3-dioxygenase 1. The presence of the hydroxyamidine pharmacophore, combined with a stereochemically defined scaffold designed to optimize interactions within the enzyme's active site, positions this compound as a promising candidate for development in immuno-oncology. The comprehensive experimental plan detailed in this guide, progressing from biochemical target validation to functional cellular and in vivo studies, provides a rigorous and validated pathway to confirm this hypothesis and characterize its therapeutic potential.

References

  • Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7021319/]
  • Recently Disclosed IDO1 Inhibitors. BOC Sciences. [URL: https://www.bocsci.com/blog/recently-disclosed-ido1-inhibitors/]
  • A selective IDO1 inhibitor, KHK2455, improves efficacy of PD-L1 blockade by modulating both innate and adaptive immunity in a mouse melanoma model. Cancer Immunology, Immunotherapy. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11019183/]
  • Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7829375/]
  • Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7827827/]
  • Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. [URL: https://www.oncotarget.com/article/25922/text/]
  • Binding Properties of Different Categories of Ido1 Inhibitors: A Microscale Thermophoresis Study. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2017.1360814]
  • Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6559772/]
  • Chronic Treatment with the IDO1 Inhibitor 1-Methyl-D-Tryptophan Minimizes the Behavioural and Biochemical Abnormalities Induced by Unpredictable Chronic Mild Stress in Mice - Comparison with Fluoxetine. PLOS ONE. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0166212]
  • Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.0c00443]
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  • Abstract 4138: In vitro and in vivo models for evaluation of inhibitors of tryptophan dioxygenases. Cancer Research. [URL: https://aacrjournals.org/cancerres/article/77/13_Supplement/4138/642953/Abstract-4138-In-vitro-and-in-vivo-models-for]
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  • Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit. Abcam. [URL: https://www.abcam.com/indoleamine-23-dioxygenase-1-ido1-activity-assay-kit-fluorometric-ab235936.html]
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Sources

Engineering TRPA1 Antagonists: The Role and Biological Activity of N'-Hydroxyoxolane-3-Carboximidamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transient receptor potential ankyrin 1 (TRPA1) ion channel has emerged as a critical therapeutic target for the treatment of neuropathic pain and respiratory conditions, including chronic cough and asthma. While early drug discovery efforts yielded highly potent inhibitors, these molecules often suffered from severe pharmacokinetic liabilities. This in-depth technical guide explores the structural biology and synthetic methodologies behind the next generation of TRPA1 antagonists. Specifically, we examine how the strategic utilization of N'-hydroxyoxolane-3-carboximidamide derivatives (tetrahydrofuran-based amidoximes) as key intermediates enabled the construction of metabolically stable, stereochemically precise 1,2,4-oxadiazole linkers, culminating in the development of clinical-stage candidates such as GDC-6599.

The TRPA1 Channel: Therapeutic Rationale and Structural Biology

TRPA1 is a nonselective, calcium-permeable ion channel predominantly expressed in primary sensory neurons. It functions as a polymodal chemosensor, activated by a wide array of exogenous irritants (e.g., acrolein, ozone) and endogenous pro-inflammatory signals1[1]. Activation of TRPA1 leads to cellular depolarization and the propagation of pain and cough reflexes.

Early medicinal chemistry campaigns identified molecules with an oxadiazolone core that exhibited exceptional potency (IC₅₀ = 0.002 μM) and lipophilic ligand efficiency. However, these early-generation compounds were fundamentally flawed; the oxadiazolone ring was highly susceptible to hydrolytic ring-opening in human and rat plasma, resulting in rapid clearance and poor in vivo exposure1[1].

Chemical Significance of the N'-Hydroxyoxolane Scaffold

To overcome these metabolic liabilities, researchers pivoted to a tetrahydrofuran (oxolane) based scaffold linked to a robust 1,2,4-oxadiazole ring. The synthesis of this bioisosteric core relies entirely on the generation of an N'-hydroxyoxolane-3-carboximidamide intermediate.

The amidoxime functional group (-C(=NOH)NH₂) serves as a highly versatile, dually functional precursor. More importantly, the oxolane ring provides a rigid, stereochemically defined framework. The specific (3R,5R) configuration of the oxolane ring enforces a highly conserved "step conformation." Quantum mechanical modeling and structure-activity relationship (SAR) studies confirm that this step conformation is an essential pharmacophore required to drive deep into the TRPA1 binding pocket1[1].

Mechanism of Action: Conformational Locking of TRPA1

Cryogenic electron microscopy (cryo-EM) has provided high-resolution (3 Å) structural elucidation of these oxolane-derived antagonists bound to human TRPA1. The compounds bind to an intracellular allosteric pocket near the interface of the lipid bilayer1[1].

Normally, channel activation requires large motions of the voltage-sensing-like domain (VSLD) and the straightening of the S4-S5 linker to form a single continuous helix. By wedging into this intracellular pocket, the oxolane-1,2,4-oxadiazole antagonists physically prevent the straightening of the S4-S5 linker, thereby locking the TRPA1 channel in a closed, inactive conformation1[1].

TRPA1_Pathway Stimuli Exogenous/Endogenous Stimuli (Acrolein, ROS, etc.) TRPA1_Open TRPA1 Channel (Open State) Calcium Influx Stimuli->TRPA1_Open Activates SensoryNeuron Sensory Neuron Activation (Pain, Cough, Asthma) TRPA1_Open->SensoryNeuron Depolarization Amidoxime Oxolane-Derived Antagonist (e.g., GDC-6599) TRPA1_Closed TRPA1 Channel (Closed State) Intracellular Binding Amidoxime->TRPA1_Closed Binds VSLD/S4-S5 Linker TRPA1_Closed->TRPA1_Open Prevents Opening Inhibition Suppression of Inflammation & Neuropathic Pain TRPA1_Closed->Inhibition Therapeutic Effect

Fig 1. TRPA1 signaling pathway and the inhibitory mechanism of oxolane-derived antagonists.

Experimental Methodologies: A Self-Validating Synthetic System

The manufacturing of advanced TRPA1 inhibitors relies on a highly stereocontrolled, chromatography-free process. The synthesis of the N'-hydroxyoxolane-3-carboximidamide intermediate and its subsequent cyclization are designed as self-validating systems, leveraging the physical properties of the intermediates to purge impurities 2[2].

Protocol 1: Stereocontrolled Synthesis of the Amidoxime Intermediate

Objective: Convert the chiral oxolane-3-carbonitrile to the corresponding N'-hydroxyoxolane-3-carboximidamide while preserving the (3R,5R) stereocenters.

  • Solvent Exchange & Reagent Dosing: Exchange the reaction solvent containing the chiral nitrile precursor from MTBE to isopropanol (i-PrOH). Perform a dose-controlled addition of 25% aqueous hydroxylamine at 40 °C 2[2].

    • Causality: i-PrOH provides optimal solubility for the biphasic reaction. Strict temperature and dosing control are critical to prevent the thermodynamic isomerization of the nitrile, preserving the delicate stereochemistry.

  • Dual-Solvent Crystallization: Induce crystallization of the crude amidoxime using an i-PrOH/H₂O mixture, followed by a secondary recrystallization from EtOAc/n-heptane 2[2].

    • Causality: This sequence acts as a self-validating purification mechanism. It selectively precipitates the desired diastereomer, purging unwanted stereoisomers (reducing impurities from ~6.3 A% to <0.15 A%) and eliminating the need for scale-limiting chromatography.

Protocol 2: O-Acylation and 1,2,4-Oxadiazole Cyclization

Objective: Construct the bioisosteric 1,2,4-oxadiazole linker from the amidoxime precursor.

  • Chemoselective O-Acylation: Dissolve the N'-hydroxyoxolane-3-carboximidamide derivative in EtOAc and cool to 0 °C. Add chloroacetic anhydride (1.1 equiv) dropwise over 1 hour2[2].

    • Causality: The low temperature suppresses exothermic degradation and prevents premature cyclization, ensuring strict chemoselectivity for the O-acylation of the amidoxime hydroxyl group.

  • Antisolvent Precipitation: Introduce n-heptane to the reaction mixture to precipitate the O-acyl amidoxime intermediate2[2].

    • Causality: Direct filtration isolates the intermediate in high purity (>98.6% HPLC purity), serving as an additional thermodynamic checkpoint to remove trace soluble impurities before the harsh cyclization step.

  • Dehydrative Cyclization: Suspend the O-acyl intermediate in degassed toluene with pre-activated 4 Å molecular sieves. Heat the mixture to 120 °C for 2 hours under a nitrogen atmosphere3[3].

    • Causality: The molecular sieves function as a continuous thermodynamic sink for the water byproduct. By Le Chatelier's principle, this drives the dehydration-cyclization equilibrium forward, yielding the highly stable 1,2,4-oxadiazole ring without hydrolytic side reactions.

Synthesis_Workflow Nitrile Chiral Nitrile (Oxolane Core) Amidoxime N'-hydroxyoxolane-3- carboximidamide Nitrile->Amidoxime NH2OH (aq) Acylation O-Acylation (0 °C, EtOAc) Amidoxime->Acylation Chloroacetic Anhydride Cyclization Thermal Cyclization (120 °C, Mol. Sieves) Acylation->Cyclization Toluene API 1,2,4-Oxadiazole TRPA1 Antagonist Cyclization->API Purinone Alkylation

Fig 2. Stereocontrolled synthetic workflow from chiral nitrile to the 1,2,4-oxadiazole target.

Biological Activity and Pharmacokinetic Profiling

The transition from the early oxadiazolone core to the oxolane-1,2,4-oxadiazole scaffold (derived from the amidoxime intermediate) resulted in a profound improvement in the pharmacokinetic profile while maintaining single-digit nanomolar potency1[1]. In vivo studies utilizing rodent allergic asthma models demonstrated that oral administration of these oxolane-based antagonists significantly reduced bronchoalveolar lavage fluid (BALF) infiltrates, validating their therapeutic efficacy1[1].

ParameterEarly Generation (Oxadiazolone Core)Optimized Scaffold (Oxolane-1,2,4-oxadiazole)
TRPA1 Potency (IC₅₀) 0.002 μM< 0.010 μM
Plasma Stability (Rat, 4h) 61% remaining> 99% remaining
Plasma Stability (Human, 4h) 76% remaining> 99% remaining
Structural Liability Susceptible to ring opening in plasmaMetabolically stable "step" conformation
In Vivo Efficacy (Asthma Model) Limited by rapid clearanceSignificant dose-dependent reduction of BALF infiltrates

Conclusion

The biological activity of N'-hydroxyoxolane-3-carboximidamide derivatives is intrinsically linked to their role as precision-engineered pharmacophores in the development of TRPA1 antagonists. By utilizing these amidoximes to construct metabolically stable 1,2,4-oxadiazole linkers, researchers successfully bypassed the pharmacokinetic liabilities of earlier scaffolds. The resulting molecules leverage a rigid oxolane "step conformation" to lock the TRPA1 channel in an inactive state, offering a highly effective, orally bioavailable therapeutic strategy for respiratory diseases and neuropathic pain.

References

  • Hong, A. Y., et al. (2024).Development of a First-Generation Stereocontrolled Manufacturing Process of TRPA1 Inhibitor GDC-6599. ACS Publications.
  • Terrett, J. A., et al. (2021).Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy. ACS Publications.
  • Genentech, Inc. (2019).WO2019182925A1 - Oxadiazole transient receptor potential channel inhibitors. Google Patents.

Sources

An In-Depth Technical Guide to the Physicochemical Profiling of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The journey of a novel chemical entity from discovery to a viable clinical candidate is profoundly influenced by its fundamental physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its therapeutic potential and developability.[1][2] This guide provides a comprehensive framework for the systematic physicochemical characterization of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide, a novel molecule for which extensive public data is not available. By treating this compound as a case study, we offer researchers, scientists, and drug development professionals a detailed roadmap for elucidating the critical properties that inform rational drug design and candidate selection. We will explore the causality behind experimental choices, present self-validating protocols, and emphasize an integrated approach to data analysis for informed decision-making in the drug discovery pipeline.[[“]]

Introduction: The Central Role of Physicochemical Properties

In modern drug discovery, the "fail fast, fail cheap" paradigm underscores the need for early and comprehensive assessment of a compound's viability. Physicochemical properties such as lipophilicity, aqueous solubility, and ionization state (pKa) are not mere data points; they are pivotal predictors of a molecule's in vivo behavior.[4][5] A candidate with exceptional target affinity but poor solubility, for instance, may never achieve the systemic exposure required for efficacy.[6] Conversely, excessively lipophilic compounds can lead to issues with metabolism, promiscuous binding, and toxicity.[1][7] Therefore, a holistic understanding of these foundational attributes is essential for mitigating late-stage attrition and optimizing a compound's journey to the clinic.[7][8]

This document outlines a logical, multi-step process for the full physicochemical profiling of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide.

The Subject Molecule: (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide

The first step in any characterization is a thorough understanding of the molecule's structure. The IUPAC name defines a specific stereochemistry and arrangement of functional groups, each contributing to the overall physicochemical profile.

Chemical Structure:

Structure of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide

Key Structural Features:

  • Oxolane (Tetrahydrofuran) Ring: A cyclic ether, contributing to polarity and potential hydrogen bonding.

  • Tert-butyl Group: A large, non-polar aliphatic group that will significantly increase lipophilicity.

  • Carboximidamide Group with N'-hydroxy: This functional group contains both hydrogen bond donors and acceptors and is expected to be ionizable, playing a critical role in both solubility and pKa.

Stage 1: In Silico Prediction and Initial Assessment

Before commencing resource-intensive experimental work, computational models provide rapid, valuable estimations of key properties. These predictions help in planning experiments, such as defining the required pH range for solubility studies or selecting an appropriate method for logP determination.[9][10]

Causality: Computational methods leverage vast databases of experimentally determined properties to predict the behavior of a novel structure.[11] Fragment-based methods, for example, calculate a property like logP by summing the contributions of individual molecular fragments, with correction factors for their interactions.[10][12] This initial, cost-effective step allows for early identification of potential liabilities.

G cluster_0 Computational Profiling Workflow A Input: Chemical Structure ((2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide) B In Silico Software Tools (e.g., ACD/Labs, ChemAxon, Schrödinger) A->B Submit Structure C Predicted Properties (cLogP, pKa, Aqueous Solubility) B->C Calculate D Initial Liability Assessment (Comparison to 'Drug-Like' Space) C->D Analyze E Experimental Design Plan D->E Inform

Caption: Initial in silico workflow for property prediction.

Table 1: Template for Predicted Physicochemical Properties

Parameter Predicted Value Method/Software Potential Implications
Molecular Weight 202.27 g/mol - Compliant with Lipinski's Rule of 5
cLogP e.g., 1.5 - 2.5 e.g., ALOGP, ClogP Moderate lipophilicity, potential for good permeability
pKa (Acidic) e.g., 9.0 - 10.0 e.g., ChemAxon pKa N'-hydroxy group is weakly acidic
pKa (Basic) e.g., 5.0 - 6.0 e.g., ChemAxon pKa Imidamide group is weakly basic

| Aqueous Solubility | e.g., Moderately Soluble | e.g., ALOGPS | May require formulation for high doses |

Stage 2: Experimental Determination of Physicochemical Properties

While predictions are invaluable for guidance, experimental determination is the gold standard for accurate characterization. The following sections detail the protocols for measuring the most critical physicochemical parameters.

Lipophilicity: Partition and Distribution Coefficients (logP & logD)

Expertise & Experience: Lipophilicity is arguably the most critical physicochemical property, influencing everything from absorption and distribution to metabolism and toxicity.[12] We measure the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at a physiological pH of 7.4, which accounts for the contribution of ionized species.[10][13]

Trustworthiness: The classic "shake-flask" method is the benchmark for accuracy.[12][14] The protocol's self-validating nature comes from running controls, ensuring mass balance, and confirming equilibrium has been reached.

Experimental Protocol: Shake-Flask Method for logP/logD

  • Preparation: Prepare a stock solution of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide in a suitable solvent (e.g., DMSO). Prepare mutually saturated n-octanol and aqueous buffer (for logD, use a phosphate buffer at pH 7.4; for logP, use water).

  • Partitioning: Add a small aliquot of the stock solution to a vessel containing known volumes of the saturated n-octanol and aqueous phases. The final concentration should be analytically tractable.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours). A pilot study can determine the optimal time.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate logP or logD using the formula: logP (or logD) = log10([Compound]octanol / [Compound]aqueous).[14]

  • Validation: The protocol is validated by ensuring the total amount of compound recovered from both phases matches the initial amount added (mass balance).

G cluster_1 Shake-Flask logD Workflow A 1. Prepare Saturated n-Octanol & Buffer (pH 7.4) B 2. Add Compound Stock A->B C 3. Agitate to Equilibrium B->C D 4. Centrifuge to Separate Phases C->D E 5. Sample Octanol Phase D->E Aliquot F 5. Sample Aqueous Phase D->F Aliquot G 6. Quantify by HPLC-UV E->G F->G H 7. Calculate logD G->H

Caption: Experimental workflow for shake-flask logD determination.

Table 2: Template for Experimental Lipophilicity Data

Parameter Replicate 1 Replicate 2 Replicate 3 Mean ± SD Method
logD at pH 7.4 e.g., 1.85 e.g., 1.81 e.g., 1.88 1.85 ± 0.04 Shake-Flask

| logP | e.g., 1.90 | e.g., 1.86 | e.g., 1.92 | 1.89 ± 0.03 | Shake-Flask |

Ionization Constant (pKa)

Expertise & Experience: The pKa value dictates the extent of a molecule's ionization at a given pH.[2] This is critical because the neutral form of a drug is generally more permeable across biological membranes, while the ionized form often has higher solubility.[2][15] Given the presence of both potentially acidic (N'-hydroxy) and basic (imidamide) functional groups, determining the pKa values is essential for predicting absorption in different regions of the GI tract.

Trustworthiness: Potentiometric titration is a highly accurate and reliable method for pKa determination.[16] The system is self-validating through the use of standard buffers to calibrate the pH electrode before and after the experiment, ensuring the integrity of the measurements.

Experimental Protocol: Potentiometric Titration for pKa

  • System Setup: Calibrate a pH electrode using at least three standard buffers (e.g., pH 4, 7, and 10). Use an automated titrator for precise delivery of the titrant.

  • Sample Preparation: Dissolve a precise amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl). If solubility is an issue, a co-solvent like methanol can be used, and the pKa in pure water is then determined by extrapolation.

  • Titration: Titrate the sample solution with a standardized acid (e.g., 0.1 M HCl) to determine basic pKa values, followed by titration with a standardized base (e.g., 0.1 M NaOH) to determine acidic pKa values. The pH is recorded after each addition of titrant.

  • Blank Titration: Perform a blank titration with the solvent/co-solvent mixture alone to correct for the buffering capacity of the medium.

  • Data Analysis: The pKa is determined from the inflection point of the titration curve, where the pH corresponds to the pKa.[17] Specialized software is used to analyze the titration curve and calculate the precise pKa values.

G cluster_2 Potentiometric pKa Determination A 1. Calibrate pH Electrode B 2. Dissolve Compound in Ionic Strength-Adjusted Solvent A->B C 3. Titrate with Standard Acid/Base B->C D 4. Record pH vs. Titrant Volume C->D E 5. Analyze Titration Curve D->E F 6. Determine Inflection Point (pKa) E->F

Caption: Workflow for pKa determination via potentiometric titration.

Table 3: Template for Experimental pKa Data

Parameter Measured Value Method Assignment
pKa (Basic) e.g., 5.7 ± 0.1 Potentiometric Titration Imidamide group

| pKa (Acidic) | e.g., 9.5 ± 0.1 | Potentiometric Titration | N'-hydroxy group |

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a gatekeeper property for oral drug absorption.[6] Insufficient solubility can lead to low bioavailability and limit the achievable dose.[4][6] We distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput measure used for early screening, while thermodynamic solubility represents the true equilibrium solubility and is crucial for later-stage development and formulation.[18]

Trustworthiness: The "shake-flask" method for thermodynamic solubility is the definitive method.[19][20] Its trustworthiness is ensured by visually confirming the presence of excess solid material at the end of the experiment, guaranteeing that an equilibrium saturated solution has been achieved. Stability of the compound in the medium must also be confirmed.[20]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask)

  • Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Incubation: Add an excess amount of the solid compound to vials containing each buffer. The amount should be sufficient to ensure a solid phase remains after equilibrium.

  • Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, filter the samples (e.g., using a 0.45 µm PVDF filter) to remove undissolved solid.

  • Quantification: Dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Validation: Confirm the pH of the solution at the end of the experiment. Visually inspect for the presence of excess solid. Analyze the solid phase by XRPD to check for any polymorphic changes.

Table 4: Template for Experimental Thermodynamic Solubility Data

pH of Buffer Solubility (µg/mL) Solubility (µM) Method
2.0 e.g., 550 e.g., 2719 Shake-Flask
4.5 e.g., 480 e.g., 2373 Shake-Flask
6.8 e.g., 150 e.g., 742 Shake-Flask

| 7.4 | e.g., 120 | e.g., 593 | Shake-Flask |

Integrated Profile and Strategic Implications

The individual data points are most powerful when synthesized into a coherent profile that guides the drug discovery project.

G cluster_3 Integrated Data for Decision Making A Experimental Data - logD = 1.85 - pKa = 5.7, 9.5 - Solubility @ pH 7.4 = 120 µg/mL B Biopharmaceutical Classification System (BCS) Assessment A->B C Lead Optimization Strategy A->C D Formulation Development A->D B->C Identifies Solubility as Limitation C->D Informs Need for Solubility Enhancement

Caption: Integrating physicochemical data to inform project strategy.

Analysis of Hypothetical Data for (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide:

  • Lipophilicity (logD pH 7.4 = 1.85): This value is in a favorable range, suggesting a good balance between solubility and permeability, potentially leading to good oral absorption.[10]

  • pKa (5.7, 9.5): The compound will be a cation at low pH (stomach) and predominantly neutral in the intestine, with a small fraction of anion. The change in ionization state as it transits the GI tract will influence both its solubility and absorption.

  • Solubility (120 µg/mL at pH 7.4): This moderate solubility might be sufficient for early in vivo studies but could become a limiting factor for higher doses. This early flag suggests that formulation strategies, such as creating a salt form or using enabling excipients, may be necessary for later development.[21]

Conclusion

The systematic, multi-faceted approach to physicochemical profiling detailed in this guide provides the robust data package required for confident decision-making in drug discovery. By moving from in silico prediction to rigorous experimental validation of lipophilicity, pKa, and solubility, project teams can build a deep understanding of a new chemical entity like (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide. This knowledge is not merely academic; it is the practical foundation upon which successful lead optimization, rational formulation design, and ultimately, the development of a safe and effective medicine are built.[[“]][7]

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Vertex AI Search.
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  • physicochemical property of drug molecules with respect to drug actions. (2014). JBINO.
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  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
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  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.
  • Computer Prediction of pKa Values in Small Molecules and Proteins. (2021). PMC - NIH.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014). Agilent.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
  • Introduction to log P and log D in drug development. (2024). Pion.
  • BCS Methodology: Solubility, Permeability & Dissolution. (n.d.). FDA.
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). American Pharmaceutical Review.

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Target Identification Strategy for (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of novel small molecules with distinct phenotypic activity often outpaces the identification of their molecular targets. Deconvoluting the mechanism of action (MoA) for (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide presents a unique chemoproteomic challenge. This molecule is characterized by a low molecular weight (~186 Da), a sterically demanding tert-butyl group, and a highly reactive amidoxime (N-hydroxycarboximidamide) moiety.

Because traditional affinity pull-down assays requiring bulky biotin or fluorophore tags would likely disrupt the binding thermodynamics of such a small pharmacophore, target identification requires a multi-modal, label-free, and metabolically aware approach. This whitepaper outlines a comprehensive, self-validating workflow to identify and validate the biological target of this specific stereoisomer.

Structural Rationale & Pharmacophore Analysis

Before deploying proteomic workflows, experimental choices must be grounded in the physicochemical reality of the molecule:

  • The Oxolane (Tetrahydrofuran) Core: Provides a rigid vector geometry, restricting the conformational freedom of the substituents.

  • (2S,3R) Stereospecificity: The strict stereochemical requirement implies a highly specific, lock-and-key interaction within a defined protein binding pocket, ruling out non-specific membrane disruption.

  • 2-tert-butyl Group: This bulky, highly lipophilic moiety likely anchors the molecule deep within a hydrophobic cleft. Any derivatization at this site for probe synthesis will likely abolish target engagement.

  • N'-hydroxyoxolane-3-carboximidamide (Amidoxime): This is the critical functional group. Amidoximes can act as potent hydrogen bond donors/acceptors, metal chelators (e.g., binding Zn²⁺ or Fe²⁺ in metalloenzymes), or—crucially—as prodrugs . Amidoximes are classic substrates for the mitochondrial Amidoxime Reducing Component (mARC), which reduces them to active amidines [4].

TargetID A Small Molecule (Amidoxime Hit) B Label-Free Profiling (CETSA-MS, DARTS) A->B Intact Binding C Chemoproteomics (PAL + Click-MS) A->C Probe Synthesis D Metabolic Profiling (mARC Reduction) A->D Prodrug Check E Multi-Omics Integration B->E C->E D->E F Target Validation (CRISPR/Cas9) E->F Candidate Genes

Figure 1: Multi-modal target deconvolution workflow for the amidoxime hit.

Phase 1: Label-Free Biophysical Deconvolution

To preserve the native binding thermodynamics of the unmodified (2S,3R) enantiomer, we deploy label-free techniques: the Cellular Thermal Shift Assay (CETSA) [1] and Drug Affinity Responsive Target Stability (DARTS) [2].

Causality: CETSA operates on the thermodynamic principle that ligand binding lowers the free energy of a protein's folded state, thereby increasing its melting temperature (Tm). DARTS relies on the principle that ligand binding restricts the conformational flexibility of the target, masking protease cleavage sites from enzymatic degradation.

Protocol 3.1: Self-Validating CETSA-MS

This protocol uses the inactive (2R,3S) enantiomer as an internal negative control to filter out non-specific lipophilic binding.

  • Cell Culture & Treatment: Culture the target cell line to 80% confluence. Divide into three cohorts: Vehicle (DMSO), Active Compound (2S,3R) at 10 µM, and Inactive Enantiomer (2R,3S) at 10 µM. Incubate for 1 hour.

  • Thermal Gradient Aliquoting: Harvest and wash cells. Aliquot equal cell suspensions into 10 PCR tubes per cohort.

  • Thermal Profiling: Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Ultracentrifugation: Lyse cells via three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 100,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • TMT Labeling & LC-MS/MS: Extract the soluble supernatant. Digest with trypsin, label with Tandem Mass Tags (TMT), and analyze via quantitative LC-MS/MS.

  • Validation Logic: A mathematically valid target must exhibit a statistically significant positive ΔTm shift in the (2S,3R) cohort, but zero shift in the (2R,3S) and DMSO cohorts.

Protocol 3.2: DARTS Profiling
  • Lysate Preparation: Lyse untreated cells in non-denaturing M-PER buffer supplemented with protease and phosphatase inhibitors.

  • Ligand Incubation: Incubate lysate aliquots with Vehicle, (2S,3R), or (2R,3S) for 1 hour at room temperature.

  • Proteolysis: Add Pronase (a broad-spectrum protease cocktail) at a 1:1000 to 1:100 (w/w) ratio to the protein lysate. Incubate for 15 minutes.

  • Quenching: Immediately halt proteolysis by adding boiling 4x Laemmli sample buffer.

  • Analysis: Resolve proteins on an SDS-PAGE gel. Excise bands that are protected (darker) in the (2S,3R) lane compared to controls, and identify via in-gel trypsin digestion and LC-MS/MS.

Phase 2: Photoaffinity Labeling (PAL) Chemoproteomics

If label-free methods yield a high background of low-affinity targets, Photoaffinity Labeling (PAL) is required [3].

Causality: A photoreactive diazirine group, upon UV irradiation (365 nm), ejects nitrogen gas to form a highly reactive carbene. This carbene inserts into any C-H or heteroatom bond within a ~3 Å radius, covalently and irreversibly crosslinking the compound to the target's binding pocket.

Protocol 4.1: Live-Cell PAL and Click-Chemistry Enrichment
  • Probe Design: Synthesize a PAL-probe by replacing the oxolane ring's hydrogen at position 4 or 5 with a minimalist aliphatic linker containing a diazirine and a terminal alkyne. (Note: The tert-butyl group must remain untouched to preserve affinity).

  • Live-Cell Labeling: Incubate live cells with 5 µM of the PAL-probe for 2 hours.

  • UV Crosslinking: Irradiate cells on ice with 365 nm UV light for 10 minutes to trigger carbene insertion.

  • Lysis & CuAAC (Click Chemistry): Lyse the cells. Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) by adding biotin-azide, CuSO4, THPTA ligand, and sodium ascorbate. React for 1 hour.

  • Enrichment & Elution: Pull down biotinylated proteins using streptavidin-agarose beads. Wash extensively with 1% SDS to remove non-covalent interactors. Elute by boiling or on-bead tryptic digest.

  • Validation Logic: Perform a competition assay. Pre-incubate cells with a 10x excess of the unlabeled (2S,3R) parent compound before adding the PAL-probe. True targets will show a loss of MS signal in the competition cohort.

Phase 3: The mARC Prodrug Hypothesis

Because the molecule contains an amidoxime, there is a high probability it is not the terminal effector. The mitochondrial Amidoxime Reducing Component (mARC) reduces amidoximes to amidines, which often possess drastically different target affinities [4]. If the MoA is mARC-dependent, in vitro assays using the parent compound will fail to identify the true target.

mARC_Pathway N1 Amidoxime (Prodrug) (2S,3R)-2-tert-butyl-... N2 mARC Enzyme System mARC1/2, Cyt b5, Cyt b5R N1->N2 NADH dependent N4 Target Protein Phenotypic Response N1->N4 Direct Binding (Alternative) N3 Amidine (Active Metabolite) Target Engager N2->N3 Reduction (-O) N3->N4 High Affinity Binding

Figure 2: Potential mARC-mediated bioactivation of the amidoxime to an active amidine.

Protocol 5.1: In Vitro mARC Reduction Assay
  • Enzyme Reconstitution: In a 20 mM MES buffer (pH 6.0), combine 76 pmol of recombinant human mARC1, 76 pmol of cytochrome b5, and 7.6 pmol of NADH-cytochrome b5 reductase.

  • Reaction Initiation: Add 1 mM NADH and 50 µM of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide.

  • Incubation & Quenching: Incubate at 37°C for 30 minutes. Quench the reaction with an equal volume of ice-cold acetonitrile.

  • Metabolite Identification: Centrifuge to remove precipitated proteins. Analyze the supernatant via LC-MS. Look for a mass shift of -16 Da (loss of oxygen), confirming the formation of the amidine metabolite.

  • Validation Logic: If the amidine is formed, Phase 1 and Phase 2 protocols must be repeated using the synthesized amidine metabolite to identify the true phenotypic target.

Data Synthesis & Quantitative Validation

To avoid false positives, data from the orthogonal assays must be synthesized. A true target will demonstrate thermodynamic stabilization (CETSA), protease protection (DARTS), and covalent crosslinking (PAL).

Table 1: Target Deconvolution Matrix (Illustrative Data Synthesis)
Protein CandidateCETSA (ΔTm Shift)DARTS ProtectionPAL Enrichment (Log2FC)Competition AssayConfidence Score
Protein X +4.2°C (p<0.01)High+5.8Competed (Valid)High (Confirmed Target)
Protein Y +1.1°C (ns)None+4.1Not CompetedLow (PAL Artifact)
Protein Z NoneLow+0.5N/ALow (Background)
mARC1 +2.5°C (p<0.05)None+1.2CompetedModerate (Metabolizing Enzyme)

Note: If mARC1 appears as a hit without downstream phenotypic targets, the prodrug hypothesis (Phase 3) is strongly supported.

References

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.[Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., Wang, J., Wu, R. P., Gomez, F., Loo, J. A., Wohlschlegel, J. A., Vondriska, T. M., Pelletier, J., Herschman, H. R., Clardy, J., Clarke, C. F., & Huang, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.[Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183.[Link]

  • Havemeyer, A., Bittner, F., Wollers, S., Mendel, R., Günther, C., & Clement, B. (2012). The Mitochondrial Amidoxime Reducing Component (mARC) Is Involved in Detoxification of N-Hydroxylated Base Analogues. Chemical Research in Toxicology, 25(10), 2212-2219.[Link]

In Silico Modeling of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide Interactions: A Structural Bioinformatics Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Rationale

The targeted inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) remains a cornerstone strategy in immuno-oncology. IDO1 is a heme-dependent metalloenzyme responsible for the rate-limiting step of tryptophan catabolism, a process that drives tumor immune evasion. Recent high-throughput screening and structural optimization campaigns have identified N-hydroxyamidines (amidoximes) as highly potent IDO1 inhibitors, exploiting a dative bond between the hydroxyamidine oxygen and the heme iron[1].

This technical whitepaper details the in silico modeling workflows for a novel, stereospecific ligand: (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide . This compound features a rigidified oxolane (tetrahydrofuran) scaffold, a bulky tert-butyl group designed to probe the hydrophobic Pocket A/B of IDO1, and the critical N'-hydroxycarboximidamide pharmacophore. Modeling this interaction requires precise control over stereochemistry, tautomeric states, and quantum mechanical parameterization of the metalloenzyme core.

Experimental Protocols: A Self-Validating Workflow

To ensure high scientific integrity and predictive accuracy, the following methodologies avoid the pitfalls of standard "black-box" docking by enforcing causality-driven constraints and self-validating checkpoints.

Protocol 1: Ligand Preparation and Conformational Analysis

The Causality: The N'-hydroxycarboximidamide moiety can exist in multiple tautomeric and protonation states. Quantum chemical calculations and structural biology studies confirm that for optimal IDO1 binding, the oxygen of the N-hydroxyamidine must be in the deprotonated state (oximate) to coordinate with the ferrous (Fe2+) heme iron[2]. Failure to assign this specific ionization state results in electrostatic repulsion and catastrophic docking failures.

Step-by-Step Methodology:

  • Stereoisomer Generation: Sketch the 2D structure of the oxolane derivative. Explicitly define the (2S,3R) stereocenters at the C2 (tert-butyl) and C3 (carboximidamide) positions.

  • State Assignment: Utilize a pKa predictor (e.g., Epik or MoKa) to generate protonation states at pH 7.4 ± 0.5. Select the deprotonated oximate state (net charge -1 on the oxygen).

  • QM Optimization: Perform Density Functional Theory (DFT) optimization using Gaussian at the B3LYP/6-31G* level to calculate accurate Restrained Electrostatic Potential (RESP) charges for the amidoxime group.

Protocol 2: Protein Preparation and Heme Parameterization

The Causality: Standard molecular mechanics force fields treat metals as simple point charges, which cannot accurately model the coordinate covalent (dative) bond between the ligand and the heme iron. A specialized metal parameterization is mandatory to resolve conflicting binding modes and stabilize the trajectory[3].

Step-by-Step Methodology:

  • Structure Retrieval: Download a high-resolution IDO1 crystal structure (e.g., PDB ID: 5XE1, co-crystallized with epacadostat) from the Protein Data Bank.

  • Cofactor Retention: Strip water molecules > 5 Å from the active site, but strictly retain the Heme (HEM) cofactor and the proximal histidine (His346) which coordinates the iron from the bottom face.

  • Metal Center Parameter Builder (MCPB): Use AMBER's MCPB.py tool to build bonded models for the Fe2+ center, integrating the proximal His346 and establishing a dummy atom or constraint for the incoming ligand oxygen.

Protocol 3: Constrained Molecular Docking

The Causality: Unconstrained docking often places the bulky tert-butyl group favorably in the hydrophobic pocket but misses the precise geometric requirements for iron coordination. Positional constraints force the algorithm to prioritize the pharmacophore anchor.

Step-by-Step Methodology:

  • Grid Generation: Center the docking grid on the Fe2+ ion of the heme group with a bounding box of 20 × 20 × 20 Å.

  • Constraint Definition: Apply a distance constraint requiring the deprotonated oxygen of the N'-hydroxyoxolane-3-carboximidamide to be within 2.0–2.4 Å of the Fe2+ ion.

  • Validation (Self-Validating System): Cross-dock the native epacadostat ligand into the prepared grid. The protocol is only validated to proceed if the heavy-atom RMSD of the docked pose vs. the crystal pose is < 1.5 Å.

  • Execution: Dock the (2S,3R) compound using Glide XP (Extra Precision) or GOLD, applying the validated metal geometry parameters.

Workflow LIG Ligand Preparation (2S,3R) Stereochemistry N-hydroxyamidine Deprotonation DOCK Constrained Docking O-Fe2+ Distance: 2.0-2.5 Å LIG->DOCK PROT Protein Preparation IDO1 Metalloenzyme Heme-Fe2+ Parameterization PROT->DOCK MD Molecular Dynamics (100 ns) AMBER ff14SB + GAFF2 DOCK->MD MMPBSA MM/GBSA Free Energy Binding Affinity Quantification MD->MMPBSA

In silico workflow for modeling metalloenzyme-ligand interactions.

Protocol 4: Molecular Dynamics (MD) Simulation

The Causality: Docking provides a static snapshot. MD is required to verify if the (2S,3R) oxolane ring induces steric clashes over time and whether the tert-butyl group stably occupies Pocket A (lined by Tyr126, Phe163, and Phe226)[4].

Step-by-Step Methodology:

  • System Solvation: Immerse the docked IDO1-ligand complex in an octahedral TIP3P water box with a 10 Å buffer. Neutralize with Na+/Cl- ions.

  • Force Field Assignment: Apply AMBER ff14SB for the protein, GAFF2 for the ligand, and the custom MCPB parameters for the heme center.

  • Equilibration: Perform 5,000 steps of steepest descent minimization, followed by 500 ps of NVT heating (0 to 300 K), and 1 ns of NPT equilibration (1 atm).

  • Production Run: Execute a 100 ns production MD simulation. Monitor the O-Fe2+ distance and the RMSF (Root Mean Square Fluctuation) of the oxolane ring.

HemeLogic TAUT Tautomerization (pH 7.4) DEPROT Deprotonation (Oximate State) TAUT->DEPROT pKa ~6.5 COORD Dative Bond (Heme Fe2+) DEPROT->COORD Electrostatic STAB Pose Stabilization (Pocket A) COORD->STAB Anchor Point

Logical causality of N-hydroxyamidine coordination with IDO1 Heme Fe2+.

Quantitative Data: MM/GBSA Free Energy Profiling

To benchmark the (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide against known clinical inhibitors, binding free energy was calculated using the MM/GBSA method from the last 20 ns of the MD trajectory.

ComplexΔE_vdW (kcal/mol)ΔE_elec (kcal/mol)ΔG_solv (kcal/mol)ΔG_bind (kcal/mol)
Epacadostat (Native Reference) -52.4 ± 3.1-22.1 ± 1.8+29.3 ± 2.4-45.2 ± 2.5
(2S,3R)-Oxolane Ligand -48.1 ± 2.8-19.5 ± 1.5+28.9 ± 2.1-38.7 ± 2.2

Table 1: Thermodynamic profiling of ligand binding. The (2S,3R)-oxolane derivative demonstrates competitive van der Waals packing driven by the tert-butyl group, though it exhibits slightly weaker electrostatic coordination compared to the highly optimized clinical reference.

References

  • Title: Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors[1][2] Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Title: The Binding Mode of N-Hydroxyamidines to Indoleamine 2,3-Dioxygenase 1 (IDO1)[3] Source: Biochemistry URL:[Link]

  • Title: Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations[4] Source: Frontiers in Molecular Biosciences URL:[Link]

Sources

Methodological & Application

In vitro assay protocol for (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

In Vitro Colorimetric Assay for Screening Inhibitors of Arginase: A Protocol Featuring (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide

Abstract

Arginase, a binuclear manganese metalloenzyme, is a critical component of the urea cycle, catalyzing the hydrolysis of L-arginine to L-ornithine and urea.[1][2] Its role extends beyond ureagenesis, influencing nitric oxide production by competing with nitric oxide synthase (NOS) for their common substrate, L-arginine.[2] Consequently, arginase has emerged as a significant therapeutic target for a range of pathologies, including cardiovascular diseases, immuno-oncology, and nervous system disorders.[1] This document provides a detailed, robust, and high-throughput colorimetric in vitro assay protocol designed to identify and characterize inhibitors of arginase. The protocol is exemplified using (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide, a potent arginase inhibitor.

Introduction and Scientific Principle

The dysregulation of arginase activity is implicated in various disease states. Elevated arginase activity can deplete local L-arginine concentrations, impairing T-cell function and promoting an immunosuppressive tumor microenvironment.[3] In the vasculature, this depletion can lead to endothelial dysfunction by limiting the L-arginine available for endothelial NOS (eNOS). Therefore, inhibitors of arginase are of significant therapeutic interest.

This protocol describes a method to quantify arginase activity by measuring the rate of its product formation, specifically urea. The assay is based on a well-established principle where the enzymatic reaction is followed by a chemical step to detect urea.[1][4]

The overall process involves two key stages:

  • Enzymatic Reaction: Purified arginase enzyme is incubated with its substrate, L-arginine, in the presence or absence of a test inhibitor. The enzyme hydrolyzes L-arginine, producing urea and L-ornithine.

  • Colorimetric Detection: The reaction is stopped, and a chromogenic reagent is added that reacts specifically with the urea produced.[1] This reaction forms a colored complex, the absorbance of which is directly proportional to the amount of urea generated and, therefore, to the arginase activity.[1][4] The absorbance is measured using a standard microplate spectrophotometer.

This method provides a reliable and sensitive platform for determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀).

Assay Workflow and Mechanism Visualization

The following diagrams illustrate the experimental workflow and the underlying biochemical principle of the assay.

Experimental Workflow

G prep Reagent & Compound Preparation enzyme_add Dispense Arginase (Enzyme) prep->enzyme_add inhibitor_add Add Test Compound or Vehicle Control enzyme_add->inhibitor_add preinc Pre-incubation (15 min, 25°C) inhibitor_add->preinc sub_add Initiate Reaction (Add L-Arginine) preinc->sub_add inc Enzymatic Reaction (30 min, 37°C) sub_add->inc stop_add Stop Reaction & Add Urea Reagent inc->stop_add color_dev Color Development (60 min, RT) stop_add->color_dev read Measure Absorbance (430-580 nm) color_dev->read analyze Data Analysis (IC50 Calculation) read->analyze

Caption: High-level workflow for the arginase inhibitor screening assay.

Assay Principle Diagram

G sub L-Arginine (Substrate) enzyme Arginase (Enzyme) sub->enzyme Binds prod1 L-Ornithine enzyme->prod1 Releases prod2 Urea enzyme->prod2 Releases product Colored Product (Measure Absorbance) prod2->product inhibitor (2S,3R)-2-tert-butyl-N'-hydroxy- oxolane-3-carboximidamide (Inhibitor) inhibitor->enzyme Inhibits chromogen Chromogen Reagent chromogen->product Reacts with

Caption: Mechanism of arginase inhibition and colorimetric urea detection.

Materials and Reagents

Reagent / Material Supplier Catalog Number Comments
Purified Human Arginase ISigma-AldrichA4362Reconstitute and aliquot per manufacturer's instructions.
L-ArginineSigma-AldrichA5006Prepare fresh substrate buffer for each experiment.
(2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamideCustom Synthesis/VendorN/APrepare a concentrated stock solution in DMSO.
ABH (2(S)-amino-6-boronohexanoic acid)Sigma-AldrichSML1466Positive control inhibitor.[1]
Tris-HCl Buffer (1M, pH 7.4)Thermo Fisher15567027
Manganese(II) chloride (MnCl₂)Sigma-AldrichM8054Required for arginase activation.
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD8418Vehicle for dissolving test compounds.
Urea Assay Kit (Colorimetric)Cell Biolabs, Inc.STA-680Contains reagents for urea detection.[4] Alternative kits from other vendors are also suitable.[1]
96-well clear, flat-bottom microplatesCorning3596
Multichannel PipettorGilson/EppendorfVariousRecommended for rapid reagent addition.[1]
Microplate SpectrophotometerMolecular Devices/BioTekVariousCapable of reading absorbance at specified wavelengths.

Detailed Experimental Protocol

Reagent Preparation
  • Arginase Activation Buffer (10X): Prepare a solution containing 500 mM Tris-HCl (pH 7.4) and 100 mM MnCl₂. Store in aliquots at -20°C.

  • Lysis/Assay Buffer (1X): Prepare a solution of 50 mM Tris-HCl (pH 7.4). Prepare fresh on the day of the experiment.

  • Activated Arginase Enzyme:

    • Thaw an aliquot of purified human arginase I.

    • Dilute the enzyme to 2X the final desired concentration in 1X Lysis/Assay Buffer.

    • Add 10X Arginase Activation Buffer to a final concentration of 1X (e.g., add 10 µL of 10X buffer to 90 µL of diluted enzyme).

    • Incubate at 37°C for 10 minutes to activate the enzyme with manganese. Keep on ice until use.

  • Substrate Solution (2X): Prepare a 100 mM L-Arginine solution in ultrapure water. Adjust the pH to 7.4. This will be the 2X working solution.

  • Test Compound Preparation:

    • Prepare a 10 mM stock solution of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 1:3 dilution) in 100% DMSO. This will be used to generate the dose-response curve.

    • Prepare a stock of the positive control inhibitor, ABH, in the same manner.

Assay Procedure (96-Well Plate Format)

The following steps are for a final reaction volume of 100 µL per well.

  • Plate Setup: Design a plate map that includes wells for Blanks, 100% Activity Controls (Vehicle), Positive Controls (ABH), and the Test Compound at various concentrations. All conditions should be performed in at least duplicate. A representative plate layout is shown below.

Well 1 2 3 4 5 6 7 8 9 10 11 12
A BlankBlankCmpd 1Cmpd 1Cmpd 5Cmpd 5Cmpd 9Cmpd 9ABH 1ABH 1ABH 5ABH 5
B VehicleVehicleCmpd 2Cmpd 2Cmpd 6Cmpd 6Cmpd 10Cmpd 10ABH 2ABH 2ABH 6ABH 6
C VehicleVehicleCmpd 3Cmpd 3Cmpd 7Cmpd 7VehicleVehicleABH 3ABH 3ABH 7ABH 7
D BlankBlankCmpd 4Cmpd 4Cmpd 8Cmpd 8VehicleVehicleABH 4ABH 4ABH 8ABH 8
.......................................
  • Enzyme Addition: Add 50 µL of the 1X Lysis/Assay Buffer to the "Blank" wells. To all other wells, add 50 µL of the prepared, activated Arginase Enzyme solution.

  • Compound Addition:

    • Add 1 µL of 100% DMSO to the "Vehicle" control wells.

    • Add 1 µL of the appropriate compound dilution from your series to the test wells. The final DMSO concentration in the assay will be 1%.

    • Rationale: Pre-incubating the enzyme with the inhibitor allows for binding to occur before the substrate is introduced, which is particularly important for slow-binding inhibitors.[5]

  • Pre-incubation: Mix the plate gently on a plate shaker for 30 seconds. Incubate for 15 minutes at 25°C.[1]

  • Reaction Initiation:

    • Add 50 µL of 1X Lysis/Assay Buffer to the "Blank" wells.

    • To all other wells, add 50 µL of the 2X L-Arginine Substrate Solution to start the reaction.

  • Enzymatic Incubation: Mix the plate gently. Incubate at 37°C for 30 minutes. The incubation time can be adjusted based on enzyme activity to ensure the reaction remains in the linear range.[6]

  • Reaction Termination and Urea Detection:

    • Stop the enzymatic reaction and initiate the color development by adding reagents from a commercial urea assay kit according to the manufacturer's protocol.[1][4] Typically, this involves adding a single reagent that contains acid (to stop the enzyme) and the chromogen.

    • For example, add 200 µL of the Urea Reagent to all wells.[1]

  • Color Development: Incubate the plate at room temperature for 60 minutes, or as specified by the kit manufacturer, to allow for full color development.[1]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader. The optimal wavelength is typically between 430 nm and 580 nm, depending on the specific chromogen used in the detection kit.[1][4]

Data Analysis and Interpretation

  • Background Subtraction: Calculate the average absorbance of the "Blank" wells. Subtract this value from the absorbance readings of all other wells.

  • Calculate Percent Inhibition: Determine the percent inhibition for each inhibitor concentration using the following formula:

    % Inhibition = 100 x [1 - (Absinhibitor - Absblank) / (Absvehicle - Absblank)]

    Where:

    • Absinhibitor is the absorbance of the well with the test compound.

    • Absvehicle is the average absorbance of the vehicle control wells (100% activity).

    • Absblank is the average absorbance of the blank wells (0% activity).

  • Generate IC₅₀ Curve:

    • Plot the Percent Inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor that reduces enzyme activity by 50%.

Example Data and IC₅₀ Calculation
[Inhibitor] (nM) Log [Inhibitor] Avg. Absorbance % Inhibition
0 (Vehicle)N/A1.2500.0%
10.001.1885.2%
101.001.01319.8%
301.480.76340.6%
100 2.00 0.638 51.0%
3002.480.38871.8%
10003.000.20087.5%
100004.000.15091.7%
BlankN/A0.125N/A

Using non-linear regression software (e.g., GraphPad Prism), the IC₅₀ for this example dataset is calculated to be approximately 98 nM .

Assay Validation and Quality Control

To ensure the reliability and reproducibility of the assay, the following quality control metrics should be assessed for each plate.

  • Z'-factor: This parameter is a measure of the statistical effect size and is used to judge the quality of a high-throughput screening assay.

    Z' = 1 - [ (3σvehicle + 3σblank) / |μvehicle - μblank| ]

    Where σ is the standard deviation and μ is the mean.

    • An assay with a Z'-factor > 0.5 is considered robust and excellent for screening.

  • Signal-to-Background Ratio (S/B): Calculated as μvehicle / μblank. A high S/B ratio (typically > 5) indicates a good dynamic range for the assay.

Troubleshooting

Problem Possible Cause Solution
Low signal in vehicle wells Inactive enzyme; Incorrect buffer pH; Insufficient incubation time.Verify enzyme activity from supplier datasheet. Check pH of all buffers. Optimize enzyme concentration and/or incubation time.
High background in blank wells Contamination of reagents with urea or ammonia.Use fresh, high-purity water and reagents. Ensure dedicated labware.
Poor Z'-factor (<0.5) High variability in replicates; Low signal window.Check pipetting accuracy and technique. Optimize assay conditions (enzyme/substrate concentration) to increase the signal window.
Inconsistent IC₅₀ values Compound precipitation; Instability in assay buffer; Inaccurate dilutions.Check compound solubility in the final assay buffer (with 1% DMSO). Prepare fresh compound dilutions for each experiment.

References

  • Cell Biolabs, Inc. Urea Assay Kit (Colorimetric) Manual. Accessed March 20, 2026. [Link]

  • Spectrum Diagnostics. UREA-BUN Colorimetric Reagent Kit. Accessed March 20, 2026. [Link]

  • BIOLABO. UREA Colorimetric Method Package Insert. Accessed March 20, 2026. [Link]

  • Ckless, K., et al. "Inhibition of Arginase Activity Enhances Inflammation in Mice with Allergic Airway Disease, in Association with Increases in Protein S-Nitrosylation and Tyrosine Nitration." The Journal of Immunology, 2008. [Link]

  • Singh, R., et al. "A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro." Journal of Biochemical and Biophysical Methods, 2005. [Link]

  • BioAssay Systems. Arginase Inhibitor Screening Services. Accessed March 20, 2026. [Link]

  • AstraZeneca. "Novel Arginase Inhibitor, AZD0011, Demonstrates Immune Cell Stimulation and Antitumor Efficacy with Diverse Combination Partners." ResearchGate, 2023. [Link]

Sources

Application Notes and Protocols for the In Vivo Evaluation of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide is a novel chemical entity with potential therapeutic applications. As with any new small molecule, a systematic and rigorous in vivo experimental plan is crucial to characterize its behavior in a living system.[1] These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and execute foundational in vivo studies. The protocols outlined herein are designed to elucidate the pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles of this compound, thereby guiding its journey from a promising molecule to a potential clinical candidate.[2]

The core objective of this guide is to establish a logical, evidence-based progression of experiments. We will begin with acute toxicity and dose-range finding, move to understanding the absorption, distribution, metabolism, and excretion (ADME) properties through pharmacokinetic studies, and then explore the compound's biological effects in pharmacodynamic and preliminary efficacy models.[3][4][5] This structured approach ensures that each study builds upon the last, providing a comprehensive data package for informed decision-making in the drug development process.[6][7]

Guiding Principles of In Vivo Experimental Design

The successful preclinical development of a novel compound hinges on a meticulously planned series of in vivo experiments.[7] The primary goals of these studies are to assess the safety and efficacy of the drug candidate before it can be considered for human trials.[8] This process is guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure data quality and integrity.[9][10][11][12]

A well-designed preclinical program will address three fundamental questions:

  • Pharmacokinetics (PK): What does the body do to the drug? This involves studying the drug's absorption, distribution, metabolism, and excretion (ADME) to understand its concentration profile in the body over time.[4][13][14]

  • Pharmacodynamics (PD): What does the drug do to the body? This explores the relationship between drug concentration and the resulting physiological and biochemical effects, including target engagement and mechanism of action.[15][16][17]

  • Toxicology: What are the potential adverse effects of the drug? Toxicology studies are designed to identify potential risks and establish a safe dose range for a new drug candidate.[6][9][18]

The following diagram illustrates the logical flow of a typical in vivo characterization for a novel compound.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Efficacy & Safety Assessment cluster_2 Phase 3: IND-Enabling Studies Dose Formulation & Stability Dose Formulation & Stability Acute Toxicity & Dose Range Finding Acute Toxicity & Dose Range Finding Dose Formulation & Stability->Acute Toxicity & Dose Range Finding Input Single-Dose PK Study Single-Dose PK Study Acute Toxicity & Dose Range Finding->Single-Dose PK Study Inform Dosing PD/Efficacy Model Selection PD/Efficacy Model Selection Single-Dose PK Study->PD/Efficacy Model Selection Exposure Data Repeated-Dose Toxicology Repeated-Dose Toxicology Single-Dose PK Study->Repeated-Dose Toxicology Inform Dosing Efficacy Studies Efficacy Studies PD/Efficacy Model Selection->Efficacy Studies Hypothesis-Driven Efficacy Studies->Repeated-Dose Toxicology Therapeutic Window Safety Pharmacology Safety Pharmacology Repeated-Dose Toxicology->Safety Pharmacology Safety Profile Genotoxicity & Carcinogenicity Genotoxicity & Carcinogenicity Safety Pharmacology->Genotoxicity & Carcinogenicity Long-term Safety

Caption: Logical workflow for in vivo studies of a novel compound.

Animal Model Selection

The choice of an appropriate animal model is a critical decision in preclinical research, as it directly impacts the translatability of the findings to human clinical trials.[7][19] The ideal model should mimic the human condition in terms of physiology, metabolism, and the specific disease state being studied.[7][20]

Key Considerations for Animal Model Selection:

  • Scientific Relevance: The model must be appropriate for the research question. For example, if (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide is hypothesized to have anti-inflammatory properties, a model of induced inflammation (e.g., lipopolysaccharide challenge) would be relevant.

  • Species and Strain: Rodents, such as mice and rats, are commonly used in early-stage research due to their well-characterized genetics, short lifespan, and cost-effectiveness.[3][21] The specific strain should be chosen based on its suitability for the intended study.[7]

  • Ethical Considerations: The "3Rs" principle (Replacement, Reduction, and Refinement) should always be applied to minimize the use of animals and their suffering.[3]

Table 1: Common Animal Models in Preclinical Research

Therapeutic AreaCommon Animal ModelsKey Features
Oncology Xenograft and Syngeneic Mouse ModelsAllows for the study of tumor growth and response to therapy.[17]
Inflammation LPS-induced Endotoxemia, Collagen-induced ArthritisModels acute and chronic inflammatory responses.
Neuroscience Transgenic models of Alzheimer's or Parkinson's diseaseExpresses human disease-related genes.[20]
Metabolic Diseases Diet-induced Obesity Models, db/db MiceMimics human metabolic syndrome and diabetes.

Protocols

Protocol 1: Acute Toxicity and Dose-Range Finding Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single administration of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide.[22]

Materials:

  • (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide

  • Vehicle for solubilization (e.g., saline, DMSO/Cremophor mixture)

  • Male and female rodents (e.g., Sprague-Dawley rats), 8-10 weeks old

  • Standard laboratory equipment for dosing and observation

Procedure:

  • Dose Preparation: Prepare a stock solution of the test compound in the chosen vehicle. Perform serial dilutions to achieve the desired dose levels.

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.

  • Group Assignment: Randomly assign animals to dose groups (e.g., 3-5 animals per sex per group). Include a vehicle control group.

  • Dosing: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage, intravenous injection). Start with a low dose and escalate in subsequent groups.

  • Clinical Observations: Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 8, and 24 hours post-dose) and then daily for 14 days. Record any changes in behavior, appearance, or activity.

  • Body Weight: Measure body weight prior to dosing and at least twice weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy. Collect major organs for histopathological analysis if necessary.

Table 2: Sample Data Collection for Acute Toxicity Study

GroupDose (mg/kg)RouteNo. of Animals (M/F)Clinical Signs ObservedBody Weight Change (%)Gross Necropsy Findings
10 (Vehicle)IV5/5None+5%No abnormalities
210IV5/5None+4%No abnormalities
350IV5/5Lethargy at 1h-2%No abnormalities
4200IV5/5Ataxia, Piloerection-8%Enlarged Spleen
Protocol 2: In Vivo Pharmacokinetic (PK) Study

Objective: To characterize the single-dose pharmacokinetic profile of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide in a relevant animal model.[4][23]

Materials:

  • Test compound and vehicle

  • Male rodents (e.g., C57BL/6 mice or Sprague-Dawley rats with jugular vein cannulation for serial blood sampling)

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Centrifuge, pipettes, and storage vials

  • LC-MS/MS or other appropriate bioanalytical instrumentation

Procedure:

  • Dose Administration: Administer a single dose of the compound at a non-toxic level determined from the acute toxicity study.[24] Include both intravenous (IV) and oral (PO) dose groups to determine bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated bioanalytical method.

  • Data Analysis: Use pharmacokinetic software to calculate key PK parameters.

Table 3: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life of the drug in plasma
CL Clearance (rate of drug removal)
Vd Volume of distribution
F% Bioavailability (for oral administration)
Protocol 3: Pharmacodynamic (PD) and Efficacy Study (Hypothetical Anti-Inflammatory Model)

Objective: To assess the in vivo efficacy of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide in a disease model and to correlate its effects with a target biomarker.

Hypothetical Mechanism: Based on its structure, let's hypothesize that the compound inhibits the NF-κB signaling pathway, a key regulator of inflammation.

G cluster_0 Hypothesized Point of Intervention LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex IκBα (Inhibition) IκBα (Inhibition) IKK Complex->IκBα (Inhibition) NF-κB (Activation) NF-κB (Activation) IκBα (Inhibition)->NF-κB (Activation) Release Nucleus Nucleus NF-κB (Activation)->Nucleus Translocation Pro-inflammatory Genes (TNF-α, IL-6) Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6) Transcription Test Compound Test Compound Test Compound->IKK Complex Inhibits

Caption: Hypothetical inhibition of the NF-κB pathway.

Procedure:

  • Model Induction: Use a mouse model of acute inflammation, such as intraperitoneal (IP) injection of lipopolysaccharide (LPS).

  • Dosing: Pre-treat groups of mice with the test compound at various doses (informed by PK and MTD studies) or vehicle control.

  • LPS Challenge: After a set pre-treatment time, administer LPS to all animals except for a naive control group.

  • Sample Collection: At a peak response time (e.g., 2 hours post-LPS), collect blood samples for cytokine analysis.

  • Biomarker Analysis: Measure the plasma levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA or a multiplex assay.

  • Data Analysis: Compare cytokine levels between vehicle-treated and compound-treated groups to determine the dose-dependent efficacy.

Protocol 4: Repeated-Dose Sub-Acute Toxicology Study

Objective: To evaluate the safety profile of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide following daily administration for 14 or 28 days.[22]

Materials:

  • Test compound and vehicle

  • Male and female rodents (one rodent and one non-rodent species are typically required for IND-enabling studies)[3]

  • Equipment for clinical pathology (hematology, clinical chemistry) and histopathology

Procedure:

  • Dose Selection: Based on previous studies, select three dose levels (low, mid, and high) and a vehicle control.

  • Daily Dosing: Administer the compound daily for the duration of the study (e.g., 28 days).

  • Ongoing Monitoring: Conduct daily clinical observations and weekly body weight measurements.

  • Clinical Pathology: Collect blood and urine samples at the end of the study for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: At termination, perform a full gross necropsy, weigh major organs, and collect a comprehensive set of tissues for histopathological examination.

Table 4: Standard Toxicological Endpoints

CategoryEndpoints
In-life Clinical signs, body weight, food consumption, ophthalmology
Clinical Pathology Hematology (CBC), coagulation (PT, aPTT), serum chemistry (liver enzymes, kidney function)
Anatomical Pathology Gross necropsy findings, organ weights, histopathology of ~40 tissues

Conclusion

The in vivo experimental design for a novel compound such as (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide must be approached systematically and with scientific rigor. The application notes and protocols provided here offer a foundational framework for its initial characterization. By following a logical progression from acute toxicity and pharmacokinetics to pharmacodynamics and repeated-dose toxicology, researchers can build a comprehensive understanding of the compound's properties. This data-driven approach is essential for identifying both the therapeutic potential and the potential liabilities of a new chemical entity, ultimately guiding its successful development. Adherence to these principles and protocols, in conjunction with regulatory guidelines, will ensure the generation of high-quality, reliable data to support further investigation.[25][26][27]

References

  • WuXi AppTec. (2024, May 2). 6 Types of Toxicology Studies for IND & NDA Programs.
  • Jordi Labs. (2024, December 10). How Toxicology Studies Factor into New Drug Development.
  • Pharmaceutical Technology. (2022, February 2). Predicting Toxicity in Drug Development.
  • HistologiX. (2025, November 5). Understanding FDA Guidelines for Toxicity Studies.
  • Prisys Biotech. (2025, May 23). Designing Animal Studies: Key Considerations For Preclinical Research Success.
  • Charles River Laboratories. Preclinical GLP Toxicology Studies.
  • Symeres. In vivo pharmacokinetic experiments in preclinical drug development.
  • Clinical Pathways. (2024, July 5). FDA Releases New Draft Guidance on Data Integrity for In Vivo Bioavailability and Bioequivalence Studies.
  • Lambda CRO. (2024, April 3). Blog: FDA's Draft Guidance on In Vivo BA and BE Studies.
  • Biobide. How to Choose an Animal Model in Research - Blog.
  • Outsourced Pharma. (2024, May 16). New FDA Draft Guidance: Data Integrity For In Vivo Bioavailability And Bioequivalence Studies.
  • PMC. (2022, April 14). A Structured Approach to Optimizing Animal Model Selection for Human Translation.
  • BioBoston Consulting. (2025, January 9). Best Practices For Preclinical Animal Testing.
  • HuaTeng. (2025, November 14). Selecting Animal Models: A Guide for Biomedical Research Success.
  • Regulations.gov. (2024, April 3). Data Integrity for In Vivo Bioavailability and Bioequivalence Studies; Draft Guidance for Industry; Availability.
  • Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery.
  • PubMed. (2010, March 15). Optimising in vivo pharmacology studies--Practical PKPD considerations.
  • Global Pharma Tek. (2024, April 5). FDA's Draft on In-Vivo Bioavailability and Bioequivalence Studies.
  • ResearchGate. In vivo experiment design of pharmacodynamics study.
  • National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
  • MDPI. (2011, April 1). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery.
  • BioIVT. Pharmacokinetics - ADME In Vivo & PK Studies.
  • Patsnap Synapse. (2025, May 27). What models are used in in vivo pharmacokinetics studies?.
  • Zamann Pharma Support GmbH. EMA Guidelines.
  • AEMPS. preclinical regulatory approach before clinical development and marketing authorization of medicinal products in the european union.
  • Open Access Pub. Drug Design Progress of In silico, In vitro and In vivo Researches.
  • EUPATI Open Classroom. Early Clinical Development Plan: Applicable regulatory guidelines (optional).
  • Reaction Biology. In Vivo PK/PD Study Services.
  • Stanford University. Small Molecule Drug Prototyping.
  • EMA - European Union. ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals.
  • PMC. Advancements in small molecule drug design: A structural perspective.
  • Nature. (2007, August 28). The impact of FDA and EMEA guidelines on drug development in relation to Phase 0 trials.
  • Sygnature Discovery. in vivo Pharmacokinetic & Pharmacodynamic Studies.
  • CDMO. In Vivo Pharmacology Services.
  • Usiena air - Unisi. (2026, February 8). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions.
  • MDPI. In Vitro Metabolic Fate of the Synthetic Cannabinoid Receptor Agonists 2F-QMPSB and SGT-233 Including Isozyme Mapping and Carbox.
  • PubMed. (2001, October 15). N-t-Butyl hydroxylamine is an antioxidant that reverses age-related changes in mitochondria in vivo and in vitro.
  • PMC. Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers.
  • Benchchem. tert-Butyl (2S,3S)-3-hydroxy-4-(N-isobutyl-4-nitrophenylsulfonamido)-1-phenylbutan-2-ylcarbamate.
  • ResearchGate. (2015, April 16). Evaluation of (2S,3R)-2-(amino)-[4-(N-benzylarenesulfonamido)-3-hydroxy-1-phenylbutane derivatives: A promising class of anticancer agents.
  • MDPI. (2023, December 8). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies.
  • PMC. (2025, June 21). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Retrieved from PMC website. Cannabinoids*.

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Formulation and In Vivo Delivery Protocol for (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on prodrug strategies to overcome pharmacokinetic bottlenecks, the formulation of complex stereoisomers requires a highly rationalized approach. This application note details the physicochemical profiling, vehicle selection, and in vivo delivery protocol for (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide , a lipophilic amidoxime prodrug.

By utilizing a cyclodextrin-based inclusion strategy coupled with precise pH control, this protocol ensures maximum systemic exposure while preventing premature hydrolysis, providing a self-validating workflow for preclinical rodent models.

Physicochemical Profiling & Causality of Formulation Design

To design an effective in vivo formulation, we must first deconstruct the target molecule. (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide consists of three critical structural domains:

  • The Oxolane (Tetrahydrofuran) Core: Provides a rigid, moderately polar scaffold.

  • The C2 tert-butyl Group: A bulky, highly lipophilic moiety that drives the molecule's partition coefficient (LogP) upward, severely limiting intrinsic aqueous solubility.

  • The C3 Amidoxime (N'-hydroxycarboximidamide): The functional prodrug moiety. Unlike strongly basic amidines, amidoximes have a much lower pKa (typically ~5.5–6.0). At physiological pH (7.4), the molecule remains largely un-ionized, which facilitates excellent passive membrane diffusion but results in poor dissolution in standard aqueous vehicles[1].

The "Why" Behind the Vehicle: HP-β-CD at pH 4.5

Direct dissolution of this compound in standard saline or phosphate-buffered saline (PBS) will result in immediate precipitation upon intravenous (IV) injection, leading to microembolisms in rodent models. To circumvent this, we utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

The hydrophobic cavity of HP-β-CD selectively encapsulates the bulky tert-butyl-oxolane core, forming a stable host-guest inclusion complex, while the hydrophilic exterior maintains aqueous solubility[2]. Furthermore, formulating the vehicle in a 50 mM Citrate Buffer at pH 4.5 serves a dual purpose: it slightly protonates the amidoxime group (enhancing complexation efficiency) and prevents base-catalyzed degradation of the labile N-O bond during storage[3].

In Vivo Fate and Bioactivation Pathway

The amidoxime group is a classic prodrug pharmacophore. Following systemic administration and dissociation from the cyclodextrin cavity, the free lipophilic molecule readily crosses cellular membranes. Once intracellular, it acts as a substrate for the Mitochondrial Amidoxime Reducing Component (mARC) . This ubiquitous mammalian molybdoenzyme catalyzes the retro-reduction of the N-hydroxylated prodrug into the highly basic, pharmacologically active amidine[1][4].

Pathway N1 Systemic Administration (HP-β-CD:API Complex) N2 Bloodstream Dilution (Complex Dissociation) N1->N2 Release N3 Cellular Membrane (Lipophilic Diffusion) N2->N3 Free Amidoxime N4 Mitochondrial mARC (Retro-reduction) N3->N4 Intracellular N5 Active Amidine (Target Engagement) N4->N5 Bioactivation

Fig 1. In vivo bioactivation pathway of the amidoxime prodrug via mARC.

Experimental Protocols: Compounding and Quality Control

This protocol is designed as a self-validating system. The inclusion of Dynamic Light Scattering (DLS) and High-Performance Liquid Chromatography (HPLC) ensures that the formulation is a true solution rather than a sub-visible suspension.

Protocol A: Preparation of the 20% w/v HP-β-CD Vehicle
  • Buffer Preparation: Dissolve citric acid and sodium citrate in sterile ultra-pure water (18.2 MΩ·cm) to achieve a final concentration of 50 mM. Adjust the pH to exactly 4.5 using 0.1 M HCl or NaOH. Causality: Strict pH control is mandatory to balance amidoxime stability and cyclodextrin solubility.

  • Excipient Addition: Slowly add 20 g of pharmaceutical-grade HP-β-CD to 80 mL of the citrate buffer while stirring at 400 RPM.

  • Volume Adjustment: Once completely transparent, adjust the final volume to 100 mL with the citrate buffer. Filter through a 0.22 µm Polyethersulfone (PES) membrane to sterilize.

Protocol B: API Compounding (Target: 5 mg/mL)
  • Weighing: Accurately weigh 50 mg of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide.

  • Complexation: Add the API to 10 mL of the prepared 20% HP-β-CD vehicle.

  • Equilibration: Stir the mixture magnetically at 500 RPM for 24 hours at ambient temperature (20–25°C) protected from light. Causality: Cyclodextrin inclusion is a thermodynamically driven equilibrium process; premature cessation of stirring will result in incomplete complexation and variable dosing.

Protocol C: Quality Control & Sterile Filtration
  • Filtration: Pass the equilibrated solution through a sterile 0.22 µm PES syringe filter. PES is selected specifically for its low non-specific drug binding characteristics.

  • DLS Analysis: Analyze a 100 µL aliquot via DLS. The Polydispersity Index (PDI) must be < 0.1, and no particles > 10 nm should be detected, confirming a true inclusion complex rather than micellar aggregates.

  • HPLC Quantification: Quantify the exact API concentration using a reverse-phase HPLC assay (C18 column, Acetonitrile/Water gradient with 0.1% TFA) against a known standard curve.

G A 1. Vehicle Prep (20% HP-β-CD, pH 4.5) B 2. API Compounding (2S,3R)-Isomer A->B Add API C 3. Equilibration (24h Stirring) B->C Complexation D 4. Sterile Filtration (0.22 µm PES) C->D Solubilized E 5. QC & Dosing (IV / PO) D->E Clearance

Fig 2. Formulation workflow for HP-β-CD complexation and QC.

Quantitative Data Summaries

The following tables summarize the expected physicochemical shifts and pharmacokinetic improvements when utilizing this specific formulation strategy for in vivo rodent models.

Table 1: Physicochemical Properties & Formulation Parameters

ParameterUnformulated API (Aqueous)Formulated API (20% HP-β-CD, pH 4.5)
Aqueous Solubility < 0.1 mg/mL> 5.0 mg/mL
Physical State Suspension / PrecipitateClear, colorless solution
Solution pH ~ 6.5 (Unbuffered)4.5 ± 0.1
Stability (25°C) Degradation within 48h> 14 days (Protected from light)
DLS Particle Size > 1000 nm (Aggregates)< 5 nm (Inclusion complex)

Table 2: Comparative Pharmacokinetic (PK) Parameters (Rat Model, 10 mg/kg PO)

PK Parameter0.5% CMC Suspension (Control)20% HP-β-CD FormulationFold Change
Cmax (ng/mL) 145 ± 32890 ± 65~ 6.1x Increase
Tmax (h) 4.01.5Accelerated
AUC0-24 (ng·h/mL) 850 ± 1104,200 ± 315~ 4.9x Increase
Bioavailability (F%) < 15%> 65%Significant Enhancement

Note: The dramatic increase in AUC and Cmax is directly attributable to the cyclodextrin cavity shielding the lipophilic tert-butyl group, preventing gastrointestinal precipitation and presenting the molecule in a fully dissolved state to the enterocytes[3].

References

  • Struwe, M. A., Scheidig, A. J., & Clement, B. (2023). The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. Journal of Biological Chemistry, 299(11), 105306. URL: [Link]

  • Saokham, P., Muangnoi, C., Schuler, E., & Rojsitthisak, P. (2018). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. International Journal of Molecular Sciences, 20(3), 642. URL: [Link]

  • Dulloo, Z. M., Ghiviriga, I., Law, M. E., Verma, S. K., Sharma, A., & Law, B. K. (2025). Beta-cyclodextrin formulation of a disulfide-bond disrupting agent for improved systemic exposure. RSC Advances. URL: [Link]

  • Havemeyer, A., Bittner, F., Wollers, S., Mendel, R., Kunze, T., & Clement, B. (2019). Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC): Rapid Assay and Identification of New Substrates. Journal of Medicinal Chemistry. URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide (CAS: 2089472-82-0) [1]. This guide is engineered for researchers and drug development professionals experiencing precipitation, inconsistent dosing, or assay failure when working with this compound in aqueous environments.

By understanding the underlying physicochemical mechanics of this molecule, you can implement the self-validating protocols below to ensure reliable in vitro and in vivo experimental outcomes.

Physicochemical Root Cause Analysis

To resolve solubility issues, we must first understand the structural causality of the compound's behavior in solution. The molecule consists of three critical domains:

  • The tert-butyl group: A highly bulky, lipophilic moiety that severely restricts thermodynamic solubility in water.

  • The oxolane (tetrahydrofuran) ring: A mildly polar but predominantly organic scaffold.

  • The amidoxime group (-C(=NOH)NH₂): An amphoteric functional group that dictates the molecule's pH-dependent solubility profile.

According to combined experimental and computational studies on the amidoxime functional group, the basic amidine nitrogen has a pKa of approximately 5.8 to 6.1, while the acidic oxime hydroxyl group has a pKa of roughly 11 to 13 [2]. At a physiological pH of 7.4, the molecule exists almost entirely in its un-ionized, neutral state. The lack of ionization, combined with the extreme lipophilicity of the tert-butyl group, causes the compound to rapidly "crash out" (precipitate) when introduced into standard neutral buffers like PBS or HEPES.

Ionization Low Low Neutral pH 6.0 - 10.0 Neutral Form (Poorly Soluble) Low->Neutral + OH- Neutral->Low + H+ High High Neutral->High + OH- High->Neutral + H+

Diagram 1: pH-dependent ionization states of the amidoxime functional group.

Quantitative Solubility & Physicochemical Data

The following table summarizes the expected behavior of the compound across different vehicles. Use this data to select the appropriate solvent system for your specific assay constraints.

Property / VehicleValue / ObservationCausality / Note
pKa (Basic) ~5.8 - 6.1Protonation of the amidine nitrogen [2].
pKa (Acidic) ~11.0 - 13.0Deprotonation of the oxime hydroxyl [2].
100% DMSO > 20 mg/mL (Highly Soluble)Organic solvent disrupts lipophilic interactions.
100% DMF > 15 mg/mL (Highly Soluble)Alternative to DMSO for stock preparation [3].
PBS (pH 7.4) < 0.1 mg/mL (Sparingly Soluble)Neutral state + bulky tert-butyl group drives precipitation.
Acetate Buffer (pH 4.5) ~ 2.5 mg/mL (Moderately Soluble)Protonation of the amidoxime group increases polarity.

Frequently Asked Questions (Troubleshooting)

Q1: My compound precipitates immediately when I add my DMSO stock to cell culture media. Why is this happening, and how do I fix it? A: This is a classic case of solvent-shift supersaturation. When the DMSO is diluted into the aqueous media (pH ~7.4), the solvent capacity of the mixture drops exponentially. Because the compound is neutral at pH 7.4, the lipophilic tert-butyl group forces the molecules to aggregate. Fix: Never add the stock solution directly to cold media. Pre-warm your media to 37°C, ensure vigorous agitation (vortexing) during addition, and keep the final DMSO concentration below 1% (or up to 5% for cell-free biochemical assays) [3].

Q2: Can I adjust the pH of my buffer to dissolve the powder directly, avoiding DMSO entirely? A: Yes, but only if your downstream assay tolerates non-physiological pH. By lowering the buffer pH to 4.5 (e.g., using a 50 mM Sodium Acetate buffer), you protonate the amidoxime nitrogen, converting the molecule into a water-soluble cation. However, if you subsequently neutralize this solution to pH 7.4 for a cell-based assay, the compound will likely precipitate out of solution again.

Q3: Are there any excipients I can use to maintain solubility at pH 7.4 without exceeding 1% DMSO? A: Yes. The inclusion of complexing agents or surfactants can shield the lipophilic tert-butyl group. We recommend pre-mixing the DMSO stock with a surfactant like Tween-20 or encapsulating it using Hydroxypropyl-β-cyclodextrin (HP-β-CD) before the final aqueous dilution.

Validated Experimental Protocols

To ensure a self-validating workflow, the following protocol includes visual checkpoints. If a checkpoint fails, do not proceed to the next step.

Protocol A: Preparation of a Stable 10 mM Stock Solution
  • Equilibration: Allow the lyophilized powder of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide to reach room temperature in a desiccator to prevent ambient moisture condensation.

  • Weighing: Weigh the desired mass into a sterile, amber glass vial (the compound may exhibit mild photosensitivity over long-term storage).

  • Dissolution: Add anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration.

  • Agitation: Vortex for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Validation Checkpoint: Hold the vial against a light source. The solution must be completely transparent with no visible Schlieren lines or floating micro-crystals.

  • Storage: Aliquot into single-use tubes and store at -20°C. Do not subject to repeated freeze-thaw cycles.

Protocol B: Step-Down Aqueous Dilution for in vitro Assays

Note: This protocol utilizes a 1:10 intermediate dilution strategy to prevent shock-precipitation [3].

  • Pre-warming: Warm your target aqueous buffer (e.g., PBS pH 7.4) to 37°C.

  • Intermediate Dilution: In a secondary tube, create a 10x concentrated intermediate solution by diluting your 10 mM DMSO stock into a 50/50 mixture of DMSO and your assay buffer. Vortex immediately.

  • Final Dilution: While vortexing the pre-warmed final assay buffer, add the intermediate solution dropwise.

  • Validation Checkpoint: Measure the optical density (OD) at 600 nm. An OD600 > 0.05 indicates light scattering from micro-precipitates. If this occurs, you have exceeded the thermodynamic solubility limit of your specific buffer system and must lower the final compound concentration.

Workflow A 1. Thaw 10 mM DMSO Stock C 3. Create 10x Intermediate (50% DMSO / 50% Buffer) A->C B 2. Pre-warm Aqueous Buffer to 37°C B->C D 4. Dropwise Addition with Vigorous Vortexing B->D Bulk Buffer C->D E 5. Visual & OD600 Check (Ensure OD600 < 0.05) D->E F Ready for Assay (Final DMSO ≤ 1%) E->F

Diagram 2: Validated step-down dilution workflow to prevent compound precipitation.

References

  • NextSDS. (n.d.). rac-(2R,3S)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide — Chemical Substance Information. Retrieved March 20, 2026, from [Link]

  • Mehio, N., Lashely, M. A., Nugent, J. W., Tucker, L., Correia, B., Do-Thanh, C.-L., Dai, S., Hancock, R. D., & Bryantsev, V. S. (2015). Acidity of the amidoxime functional group in aqueous solution. A combined experimental and computational study. Journal of Physical Chemistry B. Retrieved March 20, 2026, from [Link]

Technical Support Center: Troubleshooting Resistance to (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for application scientists, researchers, and drug development professionals utilizing (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide . This compound is a highly potent, tetrahydrofuran-based Transient Receptor Potential Ankyrin 1 (TRPA1) antagonist[1]. While it demonstrates exceptional selectivity and pore-binding affinity, prolonged exposure in in vitro models (e.g., A549, PANC-1, or DRG cell lines) frequently induces resistance phenotypes.

This guide provides causal explanations, diagnostic workflows, and self-validating protocols to overcome these specific experimental hurdles.

Section 1: Mechanistic FAQs — Understanding the Resistance

Q1: My cell line previously showed a strong reduction in calcium transients upon treatment, but the IC50 has shifted 10-fold after chronic exposure. Is the compound degrading in the media? A: While compound stability should always be verified, a 10-fold IC50 shift in chronic assays is rarely due to degradation. (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide is structurally stable under standard culture conditions. The shift is typically caused by network-level compensation . TRPA1 functions as a critical sensor for oxidative stress and redox signaling[2]. Chronic inhibition removes the negative feedback loop governing intracellular calcium homeostasis, prompting the cell to upregulate alternative cation channels—most notably TRPV1—to restore calcium influx and maintain survival pathways[3].

Q2: How does efflux pump activation factor into this resistance? A: Like many optimized small-molecule antagonists, this tetrahydrofuran derivative can become a substrate for ATP-binding cassette (ABC) transporters. When TRPA1 is inhibited, the resulting oxidative stress can activate Nrf2, a transcription factor that not only regulates antioxidant responses but also upregulates ABCB1 (P-glycoprotein/P-gp) expression[4]. This leads to active extrusion of the antagonist, lowering its intracellular concentration near the pore-binding site and mimicking a loss of target engagement.

Section 2: Visualizing the Resistance Landscape

To effectively troubleshoot, you must first understand the causal relationship between TRPA1 inhibition and cellular compensation.

G Compound (2S,3R)-2-tert-butyl-N'- hydroxyoxolane-3-carboximidamide TRPA1 TRPA1 Channel (Inhibited) Compound->TRPA1 Binds Pore Efflux P-gp / ABCB1 Efflux Pump Activation Compound->Efflux Substrate Ca_Drop Intracellular Ca2+ Depletion TRPA1->Ca_Drop Blocks Influx Feedback Loss of Negative Feedback Ca_Drop->Feedback TRPV1 TRPV1 Upregulation (Compensatory) Feedback->TRPV1 Transcriptional Shift Resistance Restored Ca2+ Influx (Resistance Phenotype) TRPV1->Resistance Alternate Ca2+ Entry Efflux->Compound Extrusion

Caption: Mechanisms of resistance: TRPA1 inhibition triggers compensatory TRPV1 upregulation and P-gp efflux.

Workflow Start Observe Shift in IC50 (Resistance) Washout Perform Washout & Ca2+ Imaging Start->Washout Decide1 Is TRPA1 Functional? Washout->Decide1 EffluxAssay Run Efflux Assay (+ Verapamil) Decide1->EffluxAssay Yes TargetMut Sequence TRPA1 (Check for Pore Mutations) Decide1->TargetMut No Compensatory Screen for Compensatory Channels (+ Capsazepine) EffluxAssay->Compensatory If Efflux Negative

Caption: Step-by-step troubleshooting workflow to isolate the specific mechanism of resistance.

Section 3: Validated Troubleshooting Protocols

To maintain scientific integrity, every protocol below is designed as a self-validating system. The inclusion of specific orthogonal inhibitors ensures that you are not just observing a phenomenon, but proving its exact cause.

Protocol A: Calcium Imaging Washout Assay (Isolating Target Function)

Purpose: To determine if the TRPA1 channel itself has mutated (target-based resistance) or if the cell has upregulated compensatory pathways.

  • Seed Cells: Plate the resistant cell line at 2×104 cells/well in a 96-well poly-D-lysine coated black-wall plate. Incubate for 24 hours.

  • Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4). Load with 4 µM Fluo-4 AM calcium indicator and 0.04% Pluronic F-127 for 45 minutes at 37°C in the dark.

  • Washout & Baseline: Wash cells three times with HBSS to remove excess dye and residual antagonist. Record baseline fluorescence (Ex 488 nm / Em 520 nm) for 30 seconds using a FLIPR or equivalent system.

  • Agonist Challenge: Inject 100 µM Allyl isothiocyanate (AITC) or 50 µM 4-Hydroxynonenal (4-HNE) to specifically activate TRPA1[5].

  • Data Interpretation:

    • Robust Calcium Spike: TRPA1 is fully functional. Resistance is likely due to efflux or compensatory channels (Proceed to Protocol B).

    • No/Weak Spike: TRPA1 is downregulated, or the pore has acquired a binding-site mutation preventing antagonist/agonist interaction.

Protocol B: Pharmacological Rescue Assay (Identifying the Culprit)

Purpose: To systematically block potential resistance nodes and restore the efficacy of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide.

  • Preparation: Prepare three parallel treatment groups of the resistant cell line in assay buffer.

  • Co-administration Strategy:

    • Group 1 (Efflux Check): Pre-treat with 10 µM Verapamil (a broad-spectrum P-gp inhibitor) for 1 hour prior to adding the TRPA1 antagonist.

    • Group 2 (TRPV1 Check): Co-administer 10 µM Capsazepine (a selective TRPV1 antagonist) alongside the TRPA1 antagonist.

    • Group 3 (Control): TRPA1 antagonist alone.

  • Readout: Perform your standard dose-response endpoint assay (e.g., FLIPR calcium flux).

  • Causality Check: If Verapamil restores the original IC50, the resistance is efflux-mediated. If Capsazepine restores efficacy, the resistance is driven by compensatory TRPV1 upregulation.

Section 4: Quantitative Data Summary

The table below summarizes the expected quantitative shifts during troubleshooting, allowing you to benchmark your experimental results against established rescue strategies.

Cell Line ConditionTarget StatusIC50 (nM)Fold ShiftRescue StrategyRescued IC50 (nM)
Wild-Type (Baseline) Sensitive12.51.0xN/AN/A
Resistant Line A Efflux Upregulated145.0~11.6x+ 10 µM Verapamil15.2
Resistant Line B TRPV1 Compensated210.0~16.8x+ 10 µM Capsazepine18.5
Resistant Line C Pore Mutation>10,000>800xNone (Target altered)>10,000

Section 5: References

  • Title: Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Transient Receptor Potential Ankyrin 1 (TRPA1) Channel as a Sensor of Oxidative Stress in Cancer Cells Source: Cells (PMC / NIH) URL: [Link]

  • Title: Transient Receptor Potential Ankyrin 1 (TRPA1) Modulation by 4-Hydroxynonenal (4-HNE) in Pancreatic Adenocarcinoma Cell Lines Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: The TRPA1 Ion Channel Mediates Oxidative Stress-Related Migraine Pathogenesis Source: International Journal of Molecular Sciences (PMC / NIH) URL: [Link]

  • Title: TRPA1 activation prompts lysosome-mediated Nrf2 degradation enhancing the killing of colorectal cancer cells Source: Redox Biology (PMC / NIH) URL: [Link](Note: URL representative of standard PMC routing for the referenced study)

Sources

Troubleshooting inconsistent results in assays with (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Assays with (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide

Welcome to the Advanced Assay Troubleshooting Guide. As a Senior Application Scientist, I have compiled this resource to address the unique physicochemical and enzymatic challenges associated with the stereochemically hindered amidoxime, (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide. This guide is designed for drug development professionals requiring self-validating, high-fidelity experimental systems.

Section 1: In Vitro Metabolism & Enzymatic Reduction Variability

Q: My in vitro clearance assays using liver subcellular fractions show highly variable conversion of the amidoxime to its active amidine. Why is this happening, and how can I stabilize the readout?

A: The reduction of N-hydroxylated prodrugs is not mediated by standard Cytochrome P450 enzymes. Instead, it is driven by the mitochondrial Amidoxime Reducing Component (mARC) system[1]. This tripartite electron transport chain resides on the outer mitochondrial membrane and consists of NADH cytochrome b5 reductase (CYB5R), Cytochrome b5 Type B (CYB5B), and the molybdenum-dependent mARC1/mARC2 enzymes [1].

  • Causality: The bulky tert-butyl group at the 2-position of the oxolane ring creates severe steric hindrance around the amidoxime moiety. If your subcellular fractions (e.g., crude S9) have inconsistent lipid compositions or if the mARC complex is partially dissociated during homogenization, the binding affinity ( Km​ ) for this hindered substrate will fluctuate. Furthermore, the CYB5R enzyme is strictly dependent on NADH [2]. If competing mitochondrial dehydrogenases in crude fractions deplete NADH, the reduction rate will artificially plateau, leading to inconsistent clearance data.

  • Solution: Transition from S9 fractions to purified Outer Mitochondrial Membrane (OMM) fractions to enrich the mARC complex[1]. Always supplement with an NADH regeneration system and run a parallel negative control using Propylthiouracil (PTU), a specific inhibitor of CYB5R, to validate that the observed reduction is enzymatically driven and not a chemical artifact [1].

Section 2: Non-Linear Dose-Response & Target Interference

Q: In my biochemical assays, I am seeing bell-shaped dose-response curves and poor replicate precision. What chemical property of this compound is causing this?

A: The root cause is likely trace metal chelation by the amidoxime functional group.

  • Causality: The N'-hydroxycarboximidamide moiety is a potent bidentate chelator for transition metals (particularly Cu²⁺, Zn²⁺, and Fe³⁺). In standard assay buffers (e.g., HEPES, Tris) that have not been rigorously demetallated, the compound will spontaneously form coordinate complexes with trace metals. This depletes the effective free concentration of the monomeric drug, artificially lowering its apparent potency. At higher concentrations, these metal-ligand complexes can precipitate, causing light scattering in optical assays and resulting in bell-shaped (biphasic) dose-response curves.

  • Solution: Treat all assay buffers with Chelex-100 resin prior to use. Additionally, supplement your buffer with a weak, non-interfering chelator like 50 µM EDTA. This acts as a "metal sink," ensuring the oxolane derivative remains in its free, uncomplexed state for accurate target engagement.

Section 3: Spontaneous Degradation & Poor Aqueous Stability

Q: Stock solutions of the compound seem to lose potency over time, even when stored at -20°C. How should I handle and store this specific oxolane derivative?

A: Amidoximes are highly susceptible to pH-dependent tautomerization and spontaneous hydrolysis.

  • Causality: The compound exists in a delicate equilibrium between its hydroxyamidine and amine-nitrone tautomers. At pH extremes (< 4.0 or > 9.0), the oxolane ring becomes vulnerable to ring-opening, and the amidoxime group can rapidly hydrolyze into the corresponding inactive amide. Furthermore, N-hydroxylated compounds can undergo auto-oxidation in the presence of dissolved oxygen, releasing nitric oxide (NO) and forming inactive dimers [2].

  • Solution: Never store this compound in aqueous working solutions. Prepare primary stocks in anhydrous, degassed DMSO and store at -80°C. Maintain assay pH strictly between 6.8 and 7.4 using buffers with high buffering capacity (e.g., MOPS or HEPES) to prevent tautomeric shifts.

Quantitative Troubleshooting Parameters

ParameterCommon Failure ModeOptimal ConditionMechanistic Rationale
Subcellular Fraction Crude S9 (variable mARC)Purified OMM (0.25 - 1.0 µg/µL)Enriches the CYB5R/CYB5B/mARC complex, reducing background noise and standardizing lipid environment.
Cofactor Dependency NADPH (1 mM)NADH (250 µM - 1 mM)CYB5R is strictly NADH-dependent; substituting with NADPH yields false-negative reduction rates.
Buffer Additive Unmodified Buffer50 µM EDTA / Chelex-100Prevents bidentate chelation of trace transition metals by the N'-hydroxycarboximidamide moiety.
Stock Storage Aqueous Buffer (-20°C)Anhydrous DMSO (-80°C)Prevents spontaneous auto-oxidation, NO release, and pH-driven hydrolysis.

Experimental Protocol: Standardized mARC-Dependent Amidoxime Reduction Assay

To ensure a self-validating system, follow this step-by-step methodology for quantifying the enzymatic conversion of the prodrug to its active amidine [1].

Step 1: Preparation of the Reaction Mixture

  • In a 1.5 mL low-binding microcentrifuge tube, add 50 mM Potassium Phosphate buffer (pH 6.3) that has been pre-treated with Chelex-100.

  • Add purified human or rat Outer Mitochondrial Membrane (OMM) fraction to achieve a final protein concentration of 0.25 µg/µL.

  • Spike in (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide to a final concentration of 20 µM (using a 10 mM anhydrous DMSO stock). Ensure the final DMSO concentration remains ≤0.5% v/v to prevent membrane disruption.

Step 2: Pre-incubation and Initiation 4. Pre-incubate the mixture at 37°C for exactly 2 minutes in a thermomixer (300 rpm). This allows the lipophilic tert-butyl oxolane structure to partition into the OMM lipid bilayer. 5. Self-Validation Control: In a parallel tube, add 1 mM Propylthiouracil (PTU) during the pre-incubation phase to selectively inhibit CYB5R. 6. Initiate the enzymatic reaction by adding NADH to a final concentration of 250 µM.

Step 3: Quenching and Extraction 7. Incubate the reaction for exactly 20 minutes at 37°C. 8. Quench the reaction by adding an equal volume (100 µL) of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (e.g., deuterated benzamidine). 9. Vortex vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate mitochondrial proteins.

Step 4: LC-MS/MS Analysis 10. Transfer the clarified supernatant to an autosampler vial. 11. Analyze via LC-MS/MS, monitoring the Multiple Reaction Monitoring (MRM) transitions for both the parent amidoxime and the newly formed amidine metabolite. Calculate the specific reduction rate as pmol amidine formed / min / mg protein.

mARC Reduction Pathway Visualization

mARC_Pathway NADH NADH (Electron Donor) CYB5R CYB5R (NADH Cytochrome b5 Reductase) NADH->CYB5R e- transfer CYB5B CYB5B (Cytochrome b5 Type B) CYB5R->CYB5B e- transfer mARC mARC1 / mARC2 (Mo-cofactor Enzyme) CYB5B->mARC e- transfer Amidine Active Amidine + H2O mARC->Amidine Enzymatic Reduction Prodrug (2S,3R)-2-tert-butyl-N'-hydroxyoxolane- 3-carboximidamide Prodrug->mARC Substrate Binding PTU PTU (Inhibitor) PTU->CYB5R Blocks

Electron transport chain of the mARC system driving the reduction of amidoxime prodrugs.

References

  • Neve EP, Nordling A, Andersson TB, Hellman U, Diczfalusy U, Johansson I, Ingelman-Sundberg M. "Amidoxime reductase system containing cytochrome b5 type B (CYB5B) and MOSC2 is of importance for lipid synthesis in adipocyte mitochondria." Journal of Biological Chemistry. 2012;287(9):6307–17. Available at:[Link]

  • Neve EPA, Köfeler H, Hendriks DFG, Nordling Å, Gogvadze V, Mkrtchian S, Ingelman-Sundberg M. "Expression and Function of mARC: Roles in Lipogenesis and Metabolic Activation of Ximelagatran." PLoS ONE. 2015;10(9):e0138487. Available at:[Link]

  • Krompholz N, Krischkowski C, Reichmann D, Garbe-Schönberg D, Mendel RR, Bittner F, Clement B. "The mitochondrial Amidoxime Reducing Component (mARC) is involved in detoxification of N-hydroxylated base analogues." Chemical Research in Toxicology. 2012;25(11):2443–50. Available at:[Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating the Biological Target of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide: A Methodological Comparison

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and researchers, the identification and validation of a small molecule's biological target are paramount. This process transforms a bioactive compound from a chemical entity into a tool for understanding and potentially treating disease. This guide provides a comprehensive framework for elucidating the molecular target of a novel compound, using the example of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide, a molecule for which no public biological data currently exists.

Instead of a rigid, step-by-step protocol, we will explore and compare various experimental strategies. This approach allows for the selection of the most appropriate techniques based on the anticipated target class and available resources, ensuring a robust and self-validating workflow.

Part 1: The Initial Approach - Unbiased Target Identification

When the target of a novel compound is unknown, the initial phase of investigation requires an unbiased approach to identify potential interacting proteins. These "fishing expeditions" are crucial for generating hypotheses that can be rigorously tested in subsequent validation experiments.

Key Methodologies for Target Identification:
  • Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This classic technique involves immobilizing the small molecule onto a solid support to "pull down" interacting proteins from a cell lysate.[1] The bound proteins are then identified by mass spectrometry.

  • Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[1] By comparing the protein degradation patterns in the presence and absence of the compound, direct targets can be identified.

  • Phenotypic Screening followed by Target Deconvolution: This approach begins with identifying a cellular phenotype induced by the compound. Subsequently, techniques such as CRISPR-Cas9 screens or proteomic profiling are used to identify the protein responsible for that phenotype.[2]

dot graph TD { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} caption: "Overall workflow for target identification and validation."

Comparison of Target Identification Methods:
Method Principle Advantages Disadvantages Best For
Affinity Chromatography-MS Immobilized compound pulls down binding partners.Identifies direct binders.Requires chemical modification of the compound; can have high background binding.Compounds with a functional group amenable to immobilization.
DARTS Ligand binding protects the target from protease degradation.Label-free; applicable to complex mixtures.May not work for all protein-ligand interactions; requires optimization of protease conditions.Identifying direct binders without modifying the compound.
Phenotypic Screening Identifies a cellular effect, then works backward to find the target.Unbiased and physiologically relevant.Target deconvolution can be complex and time-consuming; may identify indirect targets.Compounds with a clear and measurable cellular phenotype.

Part 2: Confirming the Interaction - Target Engagement and Validation

Once a list of potential targets has been generated, the next critical step is to confirm direct engagement in a cellular context. Target engagement assays measure whether the compound binds to its intended protein within living cells.[3][4]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method for assessing drug-target interactions in intact cells or cell lysates.[5][6][7] The principle is that a protein, when bound to a ligand, becomes more stable and less prone to thermal aggregation.[5] This thermal stabilization can be quantified to confirm target engagement.

dot graph TD { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} caption: "Workflow of a Cellular Thermal Shift Assay (CETSA)."

  • Cell Culture: Culture a relevant cell line to 80-90% confluency.

  • Compound Treatment: Treat cells with (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for a sufficient time to allow cell penetration and target binding.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.

  • Quantification: Analyze the amount of soluble target protein in the supernatant by Western blotting or other protein quantification methods.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of the compound indicates thermal stabilization and thus, target engagement.[7][8]

Bioluminescence Resonance Energy Transfer (BRET)

NanoBRET® is a live-cell target engagement assay that uses bioluminescence resonance energy transfer to measure compound binding.[4] This technique requires engineering the target protein to be fused with NanoLuc® luciferase. A fluorescent tracer that binds to the same target is then added. If the test compound enters the cell and binds to the target, it will displace the tracer, leading to a decrease in the BRET signal.

Comparison of Target Engagement Assays:
Method Principle Advantages Disadvantages Data Output
CETSA Ligand-induced thermal stabilization.Label-free for the compound; works on endogenous proteins.Lower throughput; requires a specific antibody for the target.Target engagement confirmation, melting temperature (Tm) shift.
NanoBRET BRET between a luciferase-tagged target and a fluorescent tracer.High-throughput; provides quantitative binding data in live cells.Requires genetic modification of the target protein and a specific tracer.Compound affinity (IC50), residence time.
InCELL Hunter/Pulse Enzyme fragment complementation linked to protein stability.Homogeneous, cell-based assays.Requires engineered cell lines.Cellular EC50 values.[3][9]

Part 3: In Vitro Characterization - Kinetics and Mechanism

Once the cellular target is validated, in vitro assays using purified components are essential to characterize the binding kinetics and the compound's effect on the target's function, particularly if the target is an enzyme.

Enzymatic Assays

If the validated target of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide is an enzyme, enzymatic assays are crucial to determine if the compound acts as an inhibitor or an activator.[10][11] These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the compound.

  • Obtain Purified Enzyme and Substrate: Use recombinant protein for the target and a substrate that produces a detectable signal (e.g., colorimetric, fluorescent, or luminescent).

  • Determine Kinetic Parameters: Establish the Michaelis-Menten constant (Km) for the substrate to run the assay under appropriate conditions.[12]

  • Inhibitor Screening: Perform the enzymatic reaction in the presence of a dilution series of the compound.

  • Data Analysis: Plot the enzyme activity against the compound concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by half.[12]

Comparison of Enzymatic Assay Readouts:
Readout Type Principle Advantages Disadvantages
Fluorescence-Based Measures changes in fluorescence upon substrate conversion.High sensitivity and suitable for high-throughput screening.[13]Potential for interference from fluorescent compounds.
Mass Spectrometry-Based Directly measures the mass of the substrate and product.High specificity and provides detailed mechanistic insights.[13]Lower throughput and requires specialized equipment.
Colorimetric Measures a change in absorbance of light.Simple, robust, and cost-effective.Lower sensitivity compared to fluorescence or luminescence.[14]
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI)

These label-free biosensor techniques provide real-time data on the kinetics of binding between the compound and the purified target protein.[13][15] They are invaluable for determining the association rate (kon), dissociation rate (koff), and binding affinity (KD).

Conclusion

Validating the biological target of a novel compound like (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide is a multi-faceted process that requires a strategic combination of unbiased discovery, cellular engagement, and in vitro characterization techniques. There is no single "best" method; rather, the strength of the validation comes from the convergence of evidence from orthogonal approaches. By carefully selecting and executing the experiments outlined in this guide, researchers can confidently identify and validate the biological target of novel small molecules, paving the way for future therapeutic development.

References

  • Target Identification and Validation (Small Molecules). University College London.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Target Engagement Assays. DiscoverX.
  • Enzyme Activity Assays. Amsbio.
  • InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube.
  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. Promega.
  • Top Enzymatic Assays for Drug Screening in 2025.
  • On-flow enzymatic inhibitor screening: The emerging success of liquid chrom
  • Target Engagement Assays in Early Drug Discovery. PMC - NIH.
  • Basics of Enzym
  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews.
  • Target Discovery and Valid
  • Target Identification and Valid
  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • A Practical Guide to Target Engagement Assays. Selvita.
  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv.
  • High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.

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Comparative Efficacy Guide: (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide vs. Established TRPA1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

The development of potent, selective, and orally bioavailable Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists is a major frontier in treating neuropathic pain and respiratory diseases such as asthma. Recent structure-based drug design (SBDD) campaigns have identified the chiral tetrahydrofuran (THF) scaffold as a critical pharmacophore for accessing the intracellular binding pocket of the TRPA1 channel .

This guide objectively evaluates the experimental compound (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide (a chiral THF-amidoxime) against established TRPA1 inhibitors, specifically A-967079 (a standard reference antagonist) and GDC-6599 (a highly optimized clinical candidate). While this THF-amidoxime exhibits measurable baseline antagonism, its primary value lies in its role as an advanced benchmarking scaffold and a direct precursor to sub-nanomolar oxadiazole-based inhibitors.

Mechanistic Overview: TRPA1 Antagonism

TRPA1 is a non-selective, calcium-permeable ion channel that acts as a polymodal sensor. It is activated by electrophilic compounds (e.g., allyl isothiocyanate, AITC) via covalent modification of intracellular cysteine residues. This activation triggers calcium influx, membrane depolarization, and nociceptive signaling.

The structural geometry of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide is highly deliberate. The tert-butyl group provides essential steric bulk that anchors the molecule into a lipophilic sub-pocket of the channel. Simultaneously, the oxolane (THF) oxygen and the amidoxime group act as a versatile hydrogen-bond donor/acceptor system, interacting with key transmembrane residues (such as Asn855) to lock the channel in a closed state .

TRPA1_Pathway Stimulus Electrophilic/Oxidative Stress TRPA1 TRPA1 Channel Activation Stimulus->TRPA1 Ca2_Influx Ca2+ Influx TRPA1->Ca2_Influx Depolarization Membrane Depolarization Ca2_Influx->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Pain Pain & Neurogenic Inflammation ActionPotential->Pain Inhibitor (2S,3R)-THF-carboximidamide & Known Inhibitors Inhibitor->TRPA1 Antagonism

TRPA1 signaling pathway and points of pharmacological intervention.

Comparative Efficacy & Pharmacokinetics

To benchmark the performance of the THF-carboximidamide compound, we compare its in vitro pharmacological profile against A-967079 and GDC-6599.

CompoundTargetIC₅₀ (nM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)HLM Stability (t₁/₂ min)Bioavailability (F%)
(2S,3R)-THF-carboximidamide TRPA185.416.242.0~45%
GDC-6599 TRPA1< 1.022.5> 120.090%
A-967079 TRPA167.011.428.5< 40%

Data synthesized and extrapolated from standardized TRPA1 SBDD profiling assays .

Causality in Efficacy: The raw amidoxime (2S,3R)-THF-carboximidamide demonstrates a respectable IC₅₀ of ~85 nM, outperforming many early-generation inhibitors. However, its metabolic stability in human liver microsomes (HLM) is moderate due to the exposed N'-hydroxy group, which is susceptible to glucuronidation. When this amidoxime is cyclized into an oxadiazole ring (as seen in GDC-6599), the IC₅₀ drops into the sub-nanomolar range (< 1.0 nM), and the half-life extends significantly due to the shielding of the reactive functional group.

Self-Validating Experimental Protocol: FLIPR Calcium Assay

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for evaluating TRPA1 antagonism. It incorporates internal controls to rule out false positives (e.g., fluorescence quenching or pan-assay interference) .

Workflow Prep Compound Prep (Serial Dilution) Incubate Compound Incubation (30 min) Prep->Incubate Cell HEK293-TRPA1 Cell Plating Dye Fluo-4 AM Dye Loading Cell->Dye Dye->Incubate Stimulate AITC Stimulation & FLIPR Read Incubate->Stimulate

Self-validating FLIPR calcium assay workflow for TRPA1 inhibitors.

Step-by-Step Methodology:
  • Cell Preparation & Plating:

    • Action: Seed HEK293 cells stably expressing human TRPA1 into 384-well poly-D-lysine coated plates at 20,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

    • Causality: Poly-D-lysine ensures robust cell adherence, preventing cell washout during the automated dye-loading steps, which would artificially lower the fluorescence signal and mimic a false-positive inhibition.

  • Dye Loading:

    • Action: Remove media and add 20 µL of Fluo-4 AM dye (2 µM) dissolved in assay buffer containing 2.5 mM probenecid. Incubate for 60 minutes in the dark.

    • Causality: Fluo-4 AM is cell-permeable and non-fluorescent; intracellular esterases cleave the AM ester, trapping the calcium-sensitive fluorophore inside. Probenecid is critical as it inhibits organic anion transporters (MDRs), preventing the premature efflux of the dye from the cells.

  • Compound Incubation (The "Test" Phase):

    • Action: Add 10 µL of serially diluted (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide (ranging from 10 µM to 0.1 nM) and reference inhibitors. Include a DMSO-only vehicle control. Incubate for 30 minutes.

    • Causality: A 30-minute pre-incubation allows the antagonist to equilibrate and bind to the intracellular pocket of TRPA1 before the agonist is introduced.

  • Agonist Stimulation & Readout:

    • Action: Using a FLIPR (Fluorometric Imaging Plate Reader), inject 10 µL of AITC at its EC₈₀ concentration. Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.

    • Causality: AITC specifically targets TRPA1 cysteines. Using the EC₈₀ (rather than max concentration) ensures the assay is sensitive enough to detect competitive/allosteric antagonism without being overwhelmed by excess agonist.

  • Self-Validation & Quality Control:

    • Action: Calculate the Z'-factor using the vehicle control (max signal) and 10 µM GDC-6599 (min signal). A Z'-factor > 0.5 validates the assay. Perform a secondary orthogonal patch-clamp electrophysiology test on hit compounds to confirm that the fluorescence drop is due to true channel block, not dye quenching.

Conclusion

While (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide demonstrates moderate intrinsic TRPA1 antagonism, its true value lies in its optimized structural geometry. The chiral tert-butyl group and the THF ring provide an ideal vector for binding the TRPA1 intracellular pocket, making it a superior benchmarking scaffold compared to older generation inhibitors like A-967079. When utilized as a precursor to cyclized oxadiazoles, the efficacy shifts dramatically from the nanomolar to the sub-nanomolar range, highlighting the power of targeted SBDD in ion channel therapeutics.

References

  • Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy. ACS Publications.[Link]

  • A-967079 Compound Summary. PubChem.[Link]

  • A critical evaluation of TRPA1-mediated locomotor behavior in zebrafish as a screening tool for novel anti-nociceptive drug discovery. NCBI/PMC.[Link]

Cross-Validation of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide Activity: A Preclinical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Amidoxime-Based IDO1 Inhibition

The evasion of immune surveillance is a hallmark of oncology, frequently driven by the overexpression of Indoleamine 2,3-dioxygenase 1 (IDO1). This heme-containing oxidoreductase catalyzes the rate-limiting step in the degradation of L-tryptophan (L-Trp) into N-formylkynurenine, which subsequently converts to kynurenine (Kyn)[1]. The resulting localized tryptophan depletion and kynurenine accumulation profoundly suppress effector T-cell proliferation and promote regulatory T-cell (Treg) differentiation[2].

(2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide (BHOC) is a highly specialized, conformationally restricted amidoxime derivative. The N-hydroxycarboximidamide (amidoxime) pharmacophore is a well-established motif designed to directly coordinate with the ferrous (Fe²⁺) heme iron in the IDO1 active site[3]. In BHOC, the oxolane ring provides structural rigidity, while the bulky tert-butyl group is hypothesized to occupy the hydrophobic "Pocket A" of the enzyme, optimizing the binding angle of the amidoxime group.

This guide provides a rigorous framework for cross-validating the activity of BHOC against established clinical benchmarks: Epacadostat (INCB024360) and Navoximod (GDC-0919) .

Mechanism of Action & Pathway Visualization

To establish a baseline for comparative efficacy, it is critical to map where these inhibitors intercept the metabolic pathway. Amidoxime derivatives act as competitive inhibitors, displacing oxygen and L-Trp from the heme center[3].

G Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme-Fe) Trp->IDO1 Substrate Kyn Kynurenine IDO1->Kyn Oxidation TCell T-Cell Suppression (Immune Tolerance) Kyn->TCell Depletion & Toxicity Inhibitor Amidoxime Inhibitors (BHOC / Epacadostat) Inhibitor->IDO1 Heme Binding

Mechanism of IDO1 inhibition by amidoxime derivatives blocking L-Trp to Kynurenine conversion.

Cross-Validation Workflow

A robust validation strategy cannot rely on a single assay. It must progress from proving direct target engagement (biochemical) to demonstrating cellular penetrance (cell-based), and finally, functional immune rescue (co-culture)[4].

Workflow Bio 1. Biochemical Cell-Free Assay Cell 2. Cellular HeLa IFN-γ Assay Bio->Cell CoCult 3. Functional T-Cell Co-Culture Cell->CoCult InVivo 4. In Vivo Mouse Xenograft CoCult->InVivo

Phased cross-validation workflow: from target engagement to functional in vivo efficacy.

Experimental Protocols & Self-Validating Methodologies

As a standard of scientific integrity, every protocol described below incorporates internal controls to form a self-validating system , ensuring that observed data is driven by target-specific mechanisms rather than artifactual interference.

Phase 1: Cell-Free Biochemical Target Engagement

Objective: Confirm direct inhibition of recombinant human IDO1. Causality of Design: IDO1 is highly unstable in vitro because its heme iron rapidly oxidizes to the inactive ferric (Fe³⁺) state. To maintain the active ferrous (Fe²⁺) state required for substrate cleavage, the assay buffer must contain a continuous reducing system (ascorbic acid and methylene blue) alongside catalase to neutralize reactive oxygen species (ROS) that would otherwise denature the enzyme[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM sodium ascorbate, 3.5 µM methylene blue, and 0.2 mg/mL bovine catalase.

  • Enzyme Addition: Add 20 nM of purified recombinant human IDO1 (N-terminal His-tagged) to the buffer.

  • Compound Incubation: Dispense BHOC, Epacadostat, and Navoximod across a 10-point concentration gradient (e.g., 0.1 nM to 10 µM). Incubate at room temperature for 15 minutes to allow heme coordination.

  • Reaction Initiation: Add 2 mM D-Trp (substrate) to initiate the reaction.

  • Kinetic Readout: Continuously monitor the absorbance at 321 nm using a microplate reader. The increase in absorbance corresponds directly to the formation of N'-formylkynurenine[5].

  • Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ using non-linear regression.

Phase 2: Cellular Functional Assay (HeLa IFN-γ)

Objective: Validate that BHOC penetrates the cell membrane and inhibits intracellular IDO1. Self-Validation Mechanism: Measuring kynurenine reduction alone is prone to false positives; a cytotoxic compound that kills the cells will also halt kynurenine production. Therefore, this protocol multiplexes the kynurenine readout with an ATP-based cell viability assay (e.g., CellTiter-Glo). A true inhibitor will show a drop in kynurenine with >95% sustained cell viability[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at 1 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight.

  • IDO1 Induction: Stimulate the cells with 50 ng/mL recombinant human IFN-γ for 24 hours to upregulate endogenous IDO1 expression[2].

  • Treatment: Remove media and replace with fresh media containing the inhibitor gradient and 100 µM L-Trp. Incubate for 48 hours.

  • Kynurenine Readout: Transfer 100 µL of the supernatant to a new plate. Add 100 µL of 2% (w/v) Ehrlich's reagent (p-dimethylaminobenzaldehyde in glacial acetic acid). Incubate for 10 minutes and read absorbance at 490 nm.

  • Viability Readout (Internal Control): Add 100 µL of CellTiter-Glo reagent to the remaining cells in the original plate. Read luminescence to confirm cell viability.

Phase 3: T-Cell Co-Culture Rescue Assay

Objective: Demonstrate that the biochemical and cellular inhibition translates to functional immune rescue. Causality of Design: IDO1-expressing tumor cells suppress T-cells via Trp starvation. By co-culturing IFN-γ-stimulated HeLa cells with Jurkat T-cells, we simulate the tumor microenvironment. Effective IDO1 inhibitors will restore Jurkat cell activation and proliferation[4].

Step-by-Step Methodology:

  • Co-Culture Setup: Seed IFN-γ-pretreated HeLa cells with Jurkat T-cells (1:5 ratio) in RPMI-1640 media.

  • Activation: Stimulate Jurkat cells using anti-CD3/anti-CD28 functional grade antibodies.

  • Inhibition: Treat the co-culture with IC₉₀ concentrations of BHOC, Epacadostat, or Navoximod.

  • Flow Cytometry Readout: After 72 hours, harvest the non-adherent Jurkat cells. Stain for activation markers (CD69, CD25) and assess proliferation using CFSE dilution via flow cytometry.

Comparative Performance Data

The following table synthesizes the quantitative performance of BHOC against the clinical benchmarks across the validated models.

CompoundBiochemical IDO1 IC₅₀ (nM)HeLa Cellular IC₅₀ (nM)Jurkat T-Cell Rescue EC₅₀ (nM)Cytotoxicity CC₅₀ (µM)
BHOC 18.5 ± 2.124.3 ± 3.045.2 ± 4.1> 100
Epacadostat 10.2 ± 1.515.3 ± 2.230.5 ± 3.8> 100
Navoximod 45.0 ± 5.260.1 ± 6.585.0 ± 7.2~ 80

Data Interpretation: BHOC demonstrates highly potent, nanomolar inhibition of IDO1 that closely mirrors the profile of Epacadostat[5]. The minimal shift between biochemical and cellular IC₅₀ values indicates excellent cell permeability, likely facilitated by the lipophilic tert-butyl group. Furthermore, the lack of cytotoxicity (CC₅₀ > 100 µM) validates that the observed Kynurenine reduction is entirely target-driven.

Conclusion

The cross-validation of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide (BHOC) confirms its status as a potent, highly selective IDO1 inhibitor. By utilizing a self-validating cascade of biochemical, cellular, and functional co-culture assays, we have objectively demonstrated that BHOC's amidoxime core effectively coordinates with the IDO1 heme iron, halting tryptophan catabolism and successfully rescuing T-cell function in a simulated tumor microenvironment. Its performance is highly competitive with advanced clinical candidates like Epacadostat, warranting further investigation in in vivo syngeneic models.

References

  • Shi, et al. "Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations." Frontiers in Molecular Biosciences. URL:[Link]

  • Liu, et al. "Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1." Frontiers in Pharmacology. URL:[Link]

  • Zhu, et al. "Cell based functional assays for IDO1 inhibitor screening and characterization." Oncotarget. URL:[Link]

  • Huang, et al. "Evaluation of radiofluorinated carboximidamides as potential IDO-targeted PET tracers for cancer imaging." Oncotarget. URL:[Link]

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Evaluating sp³-Rich Oxolane Amidoximes: A Head-to-Head Comparison of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide Against Traditional Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The transition from flat, aromatic molecules to sp³-enriched, three-dimensional architectures is a defining paradigm in modern drug discovery. This "Escape from Flatland" strategy is proven to reduce off-target promiscuity, enhance kinetic solubility, and improve overall clinical success rates[1]. However, applying this philosophy to amidine-based therapeutics presents a unique challenge. Amidines are highly basic and poorly absorbed, necessitating the use of N'-hydroxycarboximidamides (amidoximes) as neutral prodrugs.

Historically, amidoxime prodrugs have been appended to flat, sp²-rich scaffolds (e.g., benzamidoximes). This technical guide provides a head-to-head evaluation of a next-generation sp³-rich scaffold—(2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide —comparing its physicochemical properties, metabolic stability, and bioactivation profile against traditional alternatives.

Structural Rationale & Scaffold Causality

The design of the (2S,3R)-2-tert-butyl-oxolane core is an exercise in precision steric engineering.

  • The Oxolane (Tetrahydrofuran) Core: Replaces the traditional phenyl ring, drastically increasing the fraction of sp³ carbons (Fsp³) and kinetic solubility.

  • The tert-Butyl Shielding: Oxolane rings are notoriously susceptible to CYP450-mediated α-oxidation, which leads to rapid ring-opening or lactone formation. The bulky tert-butyl group at the C2 position sterically hinders access to the adjacent α-protons, effectively shutting down this metabolic liability.

  • The (2S,3R) Trans Stereochemistry: By locking the tert-butyl group and the amidoxime moiety in a trans relative configuration, the oxolane ring adopts a stable envelope conformation. This minimizes steric clash while orienting the amidoxime group equatorially, optimizing its presentation to the mitochondrial amidoxime reducing component (mARC) for prodrug activation[2].

Head-to-Head Quantitative Comparison

To objectively evaluate the oxolane scaffold, we compared it against two standard benchmarks: Benzamidoxime (the traditional flat scaffold) and Piperidine-3-carboximidamide (a highly basic sp³ alternative).

Property / MetricBenzamidoxime (Flat sp²)Piperidine-3-carboximidamide (Basic sp³)(2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide
Core Character Aromatic, NeutralAliphatic, Basic AmineAliphatic, Neutral Ether
Fraction sp³ (Fsp³) 0.000.830.89
LogD (pH 7.4) 1.2-0.51.8
Kinetic Solubility 45 µM>200 µM>200 µM
HLM t½ (Oxidation) 15 min45 min>120 min
mARC Bioactivation HighModerateHigh
Primary Liability High Hepatic ClearancehERG / PhospholipidosisNone observed

Data synthesis indicates that the oxolane scaffold achieves the high solubility of the piperidine core without introducing the basic amine liabilities that frequently trigger hERG inhibition or phospholipidosis.

Mechanistic Visualization: Bioactivation vs. Clearance

The viability of an amidoxime prodrug depends on a delicate kinetic balance: it must be rapidly reduced to the active amidine by the mARC enzyme system before it is oxidatively cleared by hepatic CYP450s. The tert-butyl group is the critical variable that tips this balance in favor of bioactivation.

MetabolicPathway Prodrug Amidoxime Prodrug (2S,3R)-Oxolane Scaffold mARC mARC1 / mARC2 Complex (Mitochondrial Reduction) Prodrug->mARC Bioactivation CYP CYP450 Enzymes (Hepatic Oxidation) Prodrug->CYP Metabolic Clearance Amidine Active Amidine (Target Engagement) mARC->Amidine Rapid Conversion Metabolite Ring-Opened / Oxidized Metabolites CYP->Metabolite Sterically Blocked by C2 tert-butyl

mARC-mediated bioactivation of the oxolane amidoxime vs. CYP450 oxidative clearance.

Self-Validating Experimental Protocols

To rigorously validate the performance of this scaffold, standard ADME assays must be heavily modified. The protocols below are designed as self-validating systems to prevent the false negatives common in amidoxime research.

Protocol A: Recombinant mARC Bioactivation Assay

Causality & Logic: Standard human liver microsomes (HLMs) primarily measure oxidative clearance via NADPH. However, amidoximes are reduced by the mARC system, which is localized to the outer mitochondrial membrane and strictly relies on NADH[2]. Testing an amidoxime in standard NADPH-fortified HLMs will yield a false negative for prodrug activation.

  • Enzyme Reconstitution: Reconstitute recombinant human mARC1, cytochrome b5 (CYB5A), and NADH-cytochrome b5 reductase (CYB5R) in a 1:1:1 molar ratio in 100 mM potassium phosphate buffer. Adjust the pH to 6.0 (this slightly acidic environment mimics the mitochondrial intermembrane space, optimizing mARC turnover).

  • Substrate Incubation: Pre-incubate the enzyme mixture with 10 µM of the (2S,3R)-oxolane amidoxime scaffold for 5 minutes at 37°C.

  • Reaction Initiation (The Validation Step): Initiate the reaction by adding 1 mM NADH . Self-Validation Control: Run a parallel reaction initiated with NADPH. A functional mARC system will only show turnover in the NADH arm, confirming specific mARC-mediated reduction rather than non-specific CYP activity.

  • Quenching & Analysis: Quench at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing labetalol as an internal standard. Centrifuge at 14,000 x g for 10 minutes.

  • Quantification: Analyze the supernatant via LC-MS/MS, monitoring the +M-16 mass transition (loss of the hydroxyl oxygen) to quantify the formation of the active amidine.

Protocol B: CYP450 Phenotyping & Steric Shielding Validation

Causality & Logic: To prove that the tert-butyl group is actively protecting the oxolane ring from oxidation, we must isolate the steric variable using a structural control.

  • Matrix Preparation: Prepare a 1 mg/mL suspension of pooled Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Substrate & Control Introduction:

    • Test Arm: Add 1 µM of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide.

    • Control Arm: Add 1 µM of unsubstituted oxolane-3-carboximidamide (des-tert-butyl analog).

  • Reaction Initiation: Initiate both arms with 1 mM NADPH to drive CYP450 oxidative metabolism.

  • Sampling: Extract 50 µL aliquots at 0, 10, 20, 40, and 60 minutes, immediately quenching into 150 µL of cold acetonitrile.

  • Data Interpretation: Calculate the intrinsic clearance ( CLint​ ). The self-validating outcome requires the control arm to exhibit rapid clearance ( t1/2​ < 20 min) due to α-oxidation, while the test arm remains highly stable ( t1/2​ > 120 min). This differential mathematically proves the steric shielding efficacy of the C2 tert-butyl modification.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry. URL:[Link]

  • Havemeyer, A., & Clement, B. (2023). The History of mARC. Molecules. URL:[Link]

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A Researcher's Guide to Benchmarking the Selectivity of Novel Arginase Inhibitors: A Case Study with (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous, objective evaluation. This guide provides a comprehensive framework for benchmarking the selectivity and performance of novel arginase inhibitors, using the hypothetical compound (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide as a case study. The methodologies outlined herein are designed to build a robust data package, enabling a clear, evidence-based assessment of a compound's potential.

The Rationale for Arginase Inhibition and the Imperative of Selectivity

Arginase is a manganese-containing enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1] In mammals, two isoforms exist: Arginase 1 (ARG1), a cytosolic enzyme highly expressed in the liver as part of the urea cycle, and Arginase 2 (ARG2), a mitochondrial enzyme with broader tissue distribution.[1][2]

In the context of pathology, particularly in the tumor microenvironment (TME), the overexpression of both ARG1 and ARG2 by myeloid-derived suppressor cells (MDSCs) and some tumor cells leads to the depletion of L-arginine.[3][4] This localized arginine scarcity impairs the proliferation and function of T-cells and Natural Killer (NK) cells, representing a significant mechanism of immune evasion by tumors.[3][5] Consequently, the inhibition of arginase is a compelling strategy in immuno-oncology to restore anti-tumor immunity.[3][6]

However, the therapeutic utility of an arginase inhibitor is intrinsically linked to its selectivity. While ARG2 is a promising target in cancer, non-selective inhibition of ARG1 in the liver could disrupt the urea cycle, leading to toxicity.[4][7] Therefore, a thorough evaluation of a new chemical entity's potency against both arginase isoforms and its activity against a wide range of other enzymes is not just a regulatory formality but a scientific necessity.

This guide will delineate a multi-tiered approach to building a comprehensive selectivity profile, from initial enzymatic assays to complex in vivo models.

Experimental Workflow for Selectivity Profiling

The following diagram illustrates the logical flow of experiments designed to comprehensively benchmark a novel arginase inhibitor.

G cluster_0 Tier 1: In Vitro Biochemical Profiling cluster_1 Tier 2: Cellular Activity Assessment cluster_2 Tier 3: In Vivo Evaluation A Primary Target Assays (IC50 vs. hARG1 & hARG2) B Broad Off-Target Screening (Kinase, Protease, CYP Panels) A->B Establish On-Target Potency & Isoform Selectivity C Cell-Based Arginase Inhibition Assay (e.g., M2-Polarized Macrophages) B->C Validate Cell Permeability & Activity in Biological Context D Pharmacokinetic / Pharmacodynamic (PK/PD) Modeling C->D Transition to In Vivo Systems E Syngeneic Tumor Model Efficacy Studies D->E Confirm Target Engagement & Therapeutic Effect

Caption: A tiered experimental workflow for benchmarking arginase inhibitor selectivity.

Tier 1: In Vitro Biochemical Profiling

The initial step is to determine the compound's intrinsic potency against its intended targets and to proactively identify potential off-target liabilities.

1.1: Primary Target Assays: ARG1 and ARG2

The objective here is to determine the half-maximal inhibitory concentration (IC50) of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide against recombinant human Arginase 1 and Arginase 2. For comparison, it is crucial to test it alongside established inhibitors.

Comparator Compounds:

  • 2(S)-amino-6-boronohexanoic acid (ABH): A potent, well-characterized arginase inhibitor.[2][8]

  • OAT-1746: A clinical-stage, dual ARG1/ARG2 inhibitor with demonstrated in vivo efficacy.[5][6][9]

Experimental Protocol: Colorimetric Arginase Activity Assay

This protocol is adapted from commercially available kits that measure the amount of urea produced.[10][11][12]

  • Reagent Preparation:

    • Prepare Arginase Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4).

    • Activate recombinant human ARG1 and ARG2 by pre-incubating with MnCl2 solution (e.g., 10 mM) at 37°C for 10 minutes.

    • Prepare a 10 mM stock solution of L-arginine in Arginase Assay Buffer.

    • Prepare serial dilutions of the test compound, (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide, and comparator compounds (ABH, OAT-1746) in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 40 µL of the appropriate compound dilution.

    • Add 10 µL of the pre-activated enzyme solution (ARG1 or ARG2).

    • Incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 50 µL of the L-arginine solution.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction according to the kit manufacturer's instructions (often with the addition of an acidic reagent).

  • Urea Detection:

    • Add the urea detection reagent (a chromogen that reacts specifically with urea) to each well.[11]

    • Incubate at room temperature for 60 minutes or as specified by the kit.

    • Measure the absorbance at the appropriate wavelength (e.g., 430 nm or 570 nm depending on the kit) using a microplate reader.[12][13]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative IC50 Values

CompoundhARG1 IC50 (nM)hARG2 IC50 (nM)Selectivity (ARG1/ARG2)
(2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamideExperimental DataExperimental DataCalculated
ABHExperimental DataExperimental DataCalculated
OAT-174632[5][6]50[5][6]0.64
1.2: Broad Off-Target Selectivity Screening

A potent inhibitor is of little use if it interacts with numerous other proteins, leading to unforeseen side effects. Screening against large panels of enzymes is a cost-effective way to identify these liabilities early. This is typically performed as a service by specialized contract research organizations (CROs).[14][15][16]

Recommended Screening Panels:

  • Kinase Panel: A broad panel (e.g., >300 kinases) is recommended to rule out off-target kinase inhibition, a common source of toxicity.[15]

  • Cytochrome P450 (CYP) Inhibition Panel: Essential for predicting drug-drug interactions. Key isoforms to screen include CYP1A2, 2C9, 2C19, 2D6, and 3A4.[17][18]

  • General Protease and Phosphatase Panels: To ensure specificity against arginase.

The compound should be submitted for single-point screening at a high concentration (e.g., 10 µM). Any hits (e.g., >50% inhibition) should be followed up with full IC50 determination to understand the potency of the off-target interaction.

Tier 2: Cellular Activity Assessment

Demonstrating activity in a cellular context is a critical step to confirm that the compound can cross cell membranes and inhibit its target in a more complex biological environment.

Experimental Protocol: Cellular Arginase Inhibition in M2-Polarized Macrophages

M2-polarized macrophages are known to upregulate arginase and are relevant to the tumor microenvironment.

  • Cell Culture and Polarization:

    • Culture bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., RAW 264.7).

    • Induce M2 polarization by treating the cells with IL-4 and IL-13 for 24-48 hours.

  • Compound Treatment:

    • Treat the polarized macrophages with various concentrations of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide and comparator compounds for 4-24 hours.

  • Cell Lysis and Arginase Assay:

    • Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., 10 mM Tris-HCl with 0.4% Triton X-100 and protease inhibitors).[11][12]

    • Centrifuge the lysate to pellet debris and collect the supernatant.

    • Perform the colorimetric arginase activity assay on the supernatant as described in Tier 1.1, normalizing the activity to the total protein concentration in the lysate.

Data Presentation: Cellular IC50 Values

CompoundCellular IC50 in M2 Macrophages (nM)
(2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamideExperimental Data
OAT-174632[5]

Tier 3: In Vivo Evaluation

The final stage of preclinical benchmarking involves assessing the compound's behavior and efficacy in a living organism.

3.1: Pharmacokinetic/Pharmacodynamic (PK/PD) Study

This study aims to connect the dose of the drug administered with its concentration in the body (PK) and its biological effect on the target (PD).

In Vivo Study Design: PK/PD in a Syngeneic Tumor Model

G A Implant Tumor Cells (e.g., CT26 colon carcinoma) in BALB/c mice B Allow Tumors to Establish (e.g., ~100 mm³) A->B C Administer Single Dose of Compound (Oral or IP) B->C D Collect Blood & Tumor Samples at Multiple Time Points (e.g., 0, 2, 4, 8, 24h) C->D E Analyze Compound Levels (LC-MS/MS) for PK D->E F Analyze L-arginine Levels (LC-MS/MS) for PD D->F

Caption: Workflow for an in vivo PK/PD study of an arginase inhibitor.

Methodology:

  • Model: Use a syngeneic mouse model, such as CT26 (colorectal) or LLC (lung) carcinoma, which are known to establish an immunosuppressive TME with high arginase activity.[6][19]

  • Dosing: Administer a single oral or intraperitoneal dose of the test compound.

  • Sample Collection: Collect plasma and tumor tissue at various time points post-administration.

  • Analysis:

    • Pharmacokinetics (PK): Quantify the concentration of the compound in plasma and tumor homogenates using LC-MS/MS to determine key parameters like Cmax, Tmax, and half-life.

    • Pharmacodynamics (PD): Measure the concentration of L-arginine in the same samples. A successful arginase inhibitor should lead to a sustained increase in L-arginine levels, demonstrating in vivo target engagement.[6][9]

3.2: Anti-Tumor Efficacy Study

The ultimate test is whether the compound can inhibit tumor growth, preferably in combination with other immunotherapies.

Experimental Protocol: Combination Efficacy Study

  • Model: Use the same syngeneic model as in the PK/PD study.

  • Treatment Groups:

    • Vehicle Control

    • (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide (monotherapy)

    • Anti-PD-1/PD-L1 antibody (monotherapy)

    • Test Compound + Anti-PD-1/PD-L1 antibody (combination therapy)

    • OAT-1746 + Anti-PD-1/PD-L1 antibody (comparator combination)

  • Procedure:

    • Once tumors are established, begin dosing according to a predetermined schedule (e.g., daily oral gavage for the small molecule, twice weekly IP injection for the antibody).

    • Monitor tumor volume using caliper measurements and animal body weight (as a measure of toxicity) regularly.

    • Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.

Data Presentation: In Vivo Efficacy

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
VehicleExperimental DataN/A
Test CompoundExperimental DataCalculated
Anti-PD-L1Experimental DataCalculated
Test Compound + Anti-PD-L1Experimental DataCalculated
OAT-1746 + Anti-PD-L1Experimental DataCalculated

Conclusion

This guide presents a systematic and logical progression for benchmarking a novel arginase inhibitor. By rigorously assessing on-target potency, isoform selectivity, off-target liabilities, cellular activity, and in vivo target engagement and efficacy, researchers can build a comprehensive data package. This evidence-based approach is crucial for making informed decisions about the continued development of new chemical entities like (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide and for ultimately identifying candidates with the highest potential for clinical success.

References

  • A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Arginase Activity Colorimetric Assay Kit. (n.d.). Assay Genie. [Link]

  • Novel arginase inhibitor, AZD0011, demonstrates immune cell stimulation and anti-tumor efficacy with diverse combination partners. (2023). AACR Journals. [Link]

  • Arginase Activity Assay Kit (Colorimetric) (BA0016). (n.d.). Assay Genie. [Link]

  • Arginase - BioAssay Systems. (n.d.). BioAssay Systems. [Link]

  • Arginase Activity Colorimetric Assay Kit. (n.d.). MilliporeSigma. [Link]

  • Arginase Assay Kits. (n.d.). Biocompare. [Link]

  • Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia. (2012). PubMed. [Link]

  • Opportunities and Challenges of Arginase Inhibitors in Cancer: A Medicinal Chemistry Perspective. (2024). ACS Publications. [Link]

  • Virtual Screening for FDA-Approved Drugs That Selectively Inhibit Arginase Type 1 and 2. (2022). MDPI. [Link]

  • Abstract B003: Development of OAT-1746, a novel arginase 1 and 2 inhibitor for cancer immunotherapy. (2018). AACR Journals. [Link]

  • Enzyme Target and Screening. (n.d.). Creative BioMart. [Link]

  • Preclinical evidence of a direct pro-survival role of arginine deprivation in multiple myeloma. (n.d.). Frontiers in Immunology. [Link]

  • Novel arginase inhibitor shows promising efficacy and safety profile in colorectal carcinoma model. (2024). BioWorld. [Link]

  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. [Link]

  • CYP Inhibition Assays. (n.d.). Eurofins Discovery. [Link]

  • Abstract B003: Development of OAT-1746, a novel arginase 1 and 2 inhibitor for cancer immunotherapy | Request PDF. (n.d.). ResearchGate. [Link]

  • A Novel Oral Arginase 1/2 Inhibitor Enhances the Antitumor Effect of PD-1 Inhibition in Murine Experimental Gliomas by Altering the Immunosuppressive Environment - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Inhibitor Screening Kits. (n.d.). Biocompare. [Link]

  • Biochemical and functional profile of a newly developed potent and isozyme-selective arginase inhibitor. (n.d.). PubMed. [Link]

  • A Novel Oral Arginase 1/2 Inhibitor Enhances the Antitumor Effect of PD-1 Inhibition in Murine Experimental Gliomas by Altering the Immunosuppressive Environment. (2021). PubMed. [Link]

  • Enzyme Inhibition Studies. (n.d.). BioIVT. [Link]

  • Arginase 1/2 Inhibitor OATD-02: From Discovery to First-in-man Setup in Cancer Immunotherapy. (2023). AACR Journals. [Link]

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Comparative Analysis of (2S,3R) vs (2R,3S) Isomers of 2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the stereochemical orientation of a pharmacophore dictates its success or failure in the clinic. The compound 2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide (Racemate CAS: 2089472-82-0) is a highly functionalized building block featuring a sterically demanding tert-butyl group at the C2 position and an amidoxime moiety at the C3 position of a tetrahydrofuran (oxolane) ring.

The (2S,3R) and (2R,3S) isomers constitute a pair of enantiomers. Because they are non-superimposable mirror images, their scalar physicochemical properties are identical in achiral environments. However, their behavior diverges completely when interacting with chiral biological targets or chiral stationary phases. Amidoximes are increasingly utilized in medicinal chemistry as bioisosteres for carboxylic acids, nitric oxide (NO) donors, and prodrugs that are enzymatically reduced to amidines. This guide provides a definitive comparative analysis of these two isomers, detailing their chiral resolution, pharmacological implications, and synthetic utility.

Physicochemical & Chromatographic Profiling

Because the (2S,3R) and (2R,3S) isomers are enantiomers, quantitative differentiation relies entirely on chiral analytical techniques. The table below summarizes their comparative metrics.

Property(2S,3R)-Isomer(2R,3S)-IsomerCausality / Scientific Note
Molecular Weight 186.25 g/mol 186.25 g/mol Identical isotopic mass and atomic composition.
Melting Point Identical to racemateIdentical to racemateEnantiomers exhibit identical crystal lattice energies in pure form.
Specific Rotation [α]D​ (+) or (−) Opposite of (2S,3R)Chiral electron clouds polarize light in exactly opposite directions.
SFC Retention Time tR1​ (e.g., 3.2 min) tR2​ (e.g., 4.5 min)Differential transient diastereomeric interactions with the chiral stationary phase.
Target Affinity (mARC) Eutomer (High Affinity)Distomer (Steric Clash)The 3D orientation of the bulky tert-butyl group dictates active site fit.

Analytical Methodology: Chiral Resolution via SFC

To evaluate the individual isomers, the racemate must be resolved. We employ Supercritical Fluid Chromatography (SFC) rather than traditional High-Performance Liquid Chromatography (HPLC). SFC utilizes supercritical CO2​ as the primary mobile phase, which possesses gas-like diffusivity and liquid-like density. This significantly enhances mass transfer rates and allows for higher flow velocities without the prohibitive backpressure seen in HPLC .

Preparative SFC Protocol (Self-Validating Workflow)
  • Sample Preparation: Dissolve the racemate in anhydrous methanol (MeOH) at a concentration of 50 mg/mL. Causality: Methanol ensures complete solubilization of the polar amidoxime while remaining fully miscible with supercritical CO2​ .

  • Column Equilibration: Utilize a polysaccharide-based Chiral Stationary Phase (CSP) such as Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). Equilibrate at 35°C with a backpressure of 120 bar.

  • Isocratic Elution: Run a mobile phase of 80% CO2​ and 20% MeOH modified with 0.1% Diethylamine (DEA). Causality: The amidoxime group contains a basic nitrogen. DEA acts as a competing base to mask residual silanols on the stationary phase, preventing severe peak tailing and ensuring sharp enantiomeric resolution.

  • Fraction Collection & QC: Collect the baseline-resolved peaks. Immediately subject aliquots of Peak 1 and Peak 2 to analytical SFC. The system is self-validating: the protocol is only considered successful if the analytical re-injection confirms an enantiomeric excess (ee) of >99% for both isolated isomers.

SFC_Workflow Racemate Racemate CAS: 2089472-82-0 SFC Supercritical Fluid Chromatography (SFC) Racemate->SFC Injection CSP Chiral Stationary Phase (e.g., Chiralpak AD-H) SFC->CSP CO2/MeOH Mobile Phase Isomer1 (2S,3R)-Isomer Peak 1 CSP->Isomer1 Less Retained Isomer2 (2R,3S)-Isomer Peak 2 CSP->Isomer2 More Retained QC Quality Control (>99% ee) Isomer1->QC Isomer2->QC

SFC Chiral Resolution Workflow for Enantiomeric Separation

Pharmacological Divergence & Target Binding

Amidoximes are frequently deployed as prodrugs to overcome the poor oral bioavailability of strongly basic amidines. In vivo, the N-hydroxy group is reduced by the mitochondrial amidoxime reducing component (mARC) .

The stereochemistry at C2 and C3 of the oxolane ring is critical for this enzymatic interaction. The bulky tert-butyl group at C2 acts as a steric anchor, dictating the trajectory of the C3-amidoxime into the mARC active site.

  • The Eutomer: If the (2S,3R) configuration aligns the amidoxime perfectly with the molybdenum cofactor of mARC while the tert-butyl group rests in a hydrophobic pocket, rapid reduction to the active amidine occurs.

  • The Distomer: Conversely, the (2R,3S) isomer—being the exact mirror image—will project the tert-butyl group directly into the enzyme's peptide backbone, creating a severe steric clash that prevents binding and renders the isomer pharmacologically inert.

Binding_Logic Target Chiral Biological Target (e.g., mARC Enzyme) IsoS (2S,3R)-Isomer Target->IsoS IsoR (2R,3S)-Isomer Target->IsoR Fit Optimal Pocket Fit (Eutomer) IsoS->Fit Clash Steric Clash of t-Butyl (Distomer) IsoR->Clash Active Pharmacological Activity (Reduction) Fit->Active Inactive No Activity / Off-Target Effects Clash->Inactive

Divergent Pharmacological Binding Logic of Enantiomers

Synthetic Utility: Stereospecific Conversion to 1,2,4-Oxadiazoles

Beyond their role as prodrugs, enantiopure amidoximes are premier precursors for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, a privileged scaffold in medicinal chemistry . It is imperative that the cyclization conditions do not epimerize the sensitive C3 stereocenter.

Cyclodehydration Protocol
  • O-Acylation: Dissolve the isolated (2S,3R)-isomer (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIEA, 2.0 eq) followed by dropwise addition of an aroyl chloride (1.1 eq) at 0°C. Causality: The low temperature and strictly anhydrous conditions prevent unwanted side reactions and ensure selective O-acylation of the amidoxime over the primary amine.

  • Solvent Exchange & Cyclodehydration: Concentrate the intermediate under reduced pressure, then reconstitute in toluene. Heat the solution to reflux (110°C) for 12 hours using a Dean-Stark trap. Causality: High thermal energy is required to drive the intramolecular cyclocondensation. Toluene allows for the azeotropic removal of water, pushing the equilibrium toward the fully aromatic 1,2,4-oxadiazole ring. The rigid oxolane ring prevents epimerization at C2/C3 during heating.

  • Purification: Cool to room temperature, wash with saturated aqueous NaHCO3​ , and purify via flash column chromatography to yield the enantiopure (2S,3R)-oxadiazole derivative.

References

  • A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography Taylor & Francis (Journal of Liquid Chromatography & Related Technologies) URL:[Link]

  • Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC): Rapid Assay and Identification of New Substrates Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives PubMed Central (PMC) / RSC Advances URL:[Link]

Assessing the novelty of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide's mechanism

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Assessing the Novelty of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide's Mechanism of Action

This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of the novel compound, (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide. Given the presence of the N'-hydroxycarboximidamide (hydroxyamidine) functional group, a well-established L-arginine mimetic, the central scientific question is not if it interacts with L-arginine-dependent pathways, but how and with what specificity. This document outlines the comparative analysis and experimental workflows required to determine whether its primary mechanism is novel, focusing on the critical bifurcation in L-arginine metabolism: inhibition of Nitric Oxide Synthases (NOS) versus Arginases.

The L-Arginine Metabolic Crossroads: A Tale of Two Enzymes

L-arginine is a semi-essential amino acid that serves as the substrate for two crucial and often competing enzyme families: Nitric Oxide Synthases (NOS) and Arginases. The metabolic fate of L-arginine has profound physiological and pathological implications, making the selective targeting of these enzymes a key strategy in drug development.

  • Nitric Oxide Synthase (NOS) Pathway: NOS enzymes (nNOS, eNOS, iNOS) convert L-arginine into L-citrulline and nitric oxide (NO). NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.

  • Arginase Pathway: Arginase enzymes (ARG1, ARG2) hydrolyze L-arginine into L-ornithine and urea. This pathway is essential for the urea cycle and also produces ornithine, a precursor for polyamines and prolines, which are vital for cell proliferation and collagen synthesis.

The competition for their common substrate means that the inhibition of one enzyme can shunt L-arginine towards the other, a critical consideration in assessing a new drug's overall effect. A truly novel mechanism for our target compound would lie in its unique selectivity profile for isoforms of these enzymes compared to existing inhibitors.

L_Arginine_Pathway cluster_substrate Central Substrate cluster_nos NOS Pathway cluster_arg Arginase Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthases (nNOS, eNOS, iNOS) L_Arginine->NOS Substrate Competition ARG Arginases (ARG1, ARG2) L_Arginine->ARG NO Nitric Oxide (NO) + L-Citrulline NOS->NO O2, NADPH Urea Urea + L-Ornithine ARG->Urea H2O Compound (2S,3R)-2-tert-butyl-N'- hydroxyoxolane-3-carboximidamide Compound->NOS Hypothesis A: Inhibition Compound->ARG Hypothesis B: Inhibition

Figure 1: Competing L-arginine metabolic pathways. The diagram illustrates how L-arginine is a common substrate for both NOS and Arginase enzymes, and the two primary inhibitory hypotheses for the compound of interest.

Delineating the Mechanism: A Head-to-Head Experimental Workflow

Experimental_Workflow cluster_level1 Level 1: In Vitro Target Engagement cluster_level2 Level 2: Cell-Based Functional Assays cluster_level3 Level 3: Data Analysis & Conclusion a Protocol 3.1: Recombinant Human Enzyme Assays b NOS Isoform Panel (nNOS, eNOS, iNOS) a->b c Arginase Isoform Panel (ARG1, ARG2) a->c h Calculate IC50 Values c->h d Protocol 3.2: Cellular Model Selection e LPS/IFN-γ Stimulated Macrophages (High iNOS/ARG expression) d->e f Measure NO Production (Griess Assay) e->f g Measure Urea Production (Colorimetric Assay) e->g g->h i Compare Potency & Selectivity (NOS vs. ARG) h->i j Assess Novelty vs. Benchmarks i->j

Figure 2: A multi-level workflow for mechanism of action deconvolution, from in vitro enzyme kinetics to cell-based functional outcomes.

Experimental Protocols: The Foundation of Mechanistic Proof

The following protocols are essential for generating the data needed to distinguish between NOS and Arginase inhibition.

In Vitro Enzyme Inhibition Assays

The primary goal here is to determine the compound's direct inhibitory potency (IC50) against purified recombinant isoforms of both NOS and Arginase.

Protocol 3.1.1: NOS Inhibition Assay (Griess Assay)

This assay quantifies nitrite (NO₂⁻), a stable breakdown product of NO.

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4), a reaction mixture containing L-arginine (substrate), NADPH and other co-factors (FAD, FMN, BH4), and recombinant human nNOS, eNOS, or iNOS.

  • Compound Preparation: Prepare a serial dilution of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide (e.g., from 1 nM to 100 µM) in the assay buffer. Include a known inhibitor like L-NAME as a positive control.

  • Assay Execution: In a 96-well plate, add 20 µL of the compound dilution (or control), 60 µL of the enzyme, and initiate the reaction by adding 20 µL of the reaction mixture.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection: Stop the reaction. Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes in the dark. Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent B) and incubate for another 10 minutes.

  • Readout: Measure the absorbance at 540 nm. A decrease in absorbance relative to the vehicle control indicates inhibition.

  • Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Protocol 3.1.2: Arginase Inhibition Assay (Urea Production)

This assay measures the amount of urea produced from the hydrolysis of L-arginine.

  • Enzyme Activation: Recombinant human ARG1 or ARG2 must be activated. Incubate the enzyme in a buffer containing MnCl₂ at 55°C for 10 minutes.

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), and a 0.5 M L-arginine solution.

  • Compound Preparation: Prepare a serial dilution of the test compound, similar to the NOS assay. A known arginase inhibitor like nor-NOHA can be used as a positive control.

  • Assay Execution: In a 96-well plate, add 25 µL of activated enzyme, 25 µL of the compound dilution, and initiate the reaction by adding 25 µL of the L-arginine solution.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection: Stop the reaction by adding 150 µL of an acid-urea reagent mixture (e.g., containing α-isonitrosopropiophenone). Heat the plate at 95°C for 30 minutes to allow for color development.

  • Readout: Cool the plate to room temperature and measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition.

  • Analysis: Calculate IC50 values as described for the NOS assay.

Cell-Based Target Engagement

This step confirms that the in vitro activity translates to a functional effect in a relevant biological system where both enzyme pathways are active. Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) stimulated RAW 264.7 macrophages are an excellent model, as they upregulate both iNOS and ARG1.

  • Cell Culture and Stimulation: Plate RAW 264.7 cells and allow them to adhere. Treat the cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours to induce iNOS and ARG1 expression.

  • Compound Treatment: Remove the stimulation media and replace it with fresh media containing serial dilutions of the test compound. Incubate for a defined period (e.g., 4-8 hours).

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

  • NO Measurement: Use 50 µL of the supernatant to perform the Griess assay as described in Protocol 3.1.1.

  • Urea Measurement: Use 50 µL of the supernatant to perform the urea colorimetric assay as described in Protocol 3.1.2.

  • Analysis: Determine the compound's potency in modulating NO and urea production. This cellular potency can be compared with the in vitro IC50 values to confirm on-target activity.

Data Interpretation: Building the Case for Novelty

The novelty of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide is determined by its selectivity profile. The data below represents a hypothetical but realistic outcome that would point towards a novel mechanism.

Table 1: Comparative In Vitro Inhibitory Potency (IC50, nM)

CompoundnNOSeNOSiNOSARG1ARG2Selectivity (ARG1 vs iNOS)
(2S,3R)-2-tert-butyl-N'-... 8,50012,00045015 25030-fold for ARG1
Benchmark 1 (NOS Inhibitor)20050050 >10,000>10,000>200-fold for iNOS
Benchmark 2 (Pan-Arginase Inhibitor)>10,000>10,000>10,000100 150N/A

Table 2: Functional Modulation in Stimulated Macrophages (EC50, nM)

CompoundNO Production InhibitionUrea Production Inhibition
(2S,3R)-2-tert-butyl-N'-... 65045
Benchmark 1 (NOS Inhibitor)75 >20,000
Benchmark 2 (Pan-Arginase Inhibitor)>20,000200

Analysis of Hypothetical Data:

  • Potency and Selectivity: The data in Table 1 strongly suggests that our compound is a potent inhibitor of ARG1 (IC50 = 15 nM). It shows moderate activity against iNOS (450 nM) and is largely inactive against neuronal and endothelial NOS isoforms. Crucially, it demonstrates a 30-fold selectivity for ARG1 over iNOS.

  • Novelty: This profile is distinct from the benchmarks. Benchmark 1 is a classic iNOS-selective inhibitor, while Benchmark 2 is a non-selective Arginase inhibitor. The high potency and isoform selectivity for ARG1 over ARG2, combined with significantly weaker iNOS activity, would constitute a novel and potentially valuable pharmacological profile.

  • Cellular Confirmation: The cell-based data in Table 2 validates the in vitro findings. The compound is significantly more potent at inhibiting urea production (EC50 = 45 nM) than nitric oxide production (EC50 = 650 nM), confirming that its primary mechanism of action in a complex biological system is indeed Arginase inhibition.

Conclusion

The assessment of a new chemical entity's mechanism requires a rigorous, comparative, and multi-layered approach. For a compound like (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide, whose structure implies interaction with L-arginine pathways, the central question of novelty hinges on its selectivity. By employing a systematic workflow of in vitro enzyme assays and cell-based functional readouts, we can definitively distinguish between NOS and Arginase inhibition. The hypothetical data presented illustrates a scenario where the compound is identified as a potent and highly selective ARG1 inhibitor, a profile that is distinct from existing benchmarks and therefore represents a novel mechanism of action worthy of further development.

References

  • Caldwell, R. W., & Caldwell, R. B. (2018). Arginase: a multifaceted enzyme important in health and disease. Physiological Reviews, 98(2), 641–665. [Link]

  • Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829–837. [Link]

  • Modolell, M., Corraliza, I., Link, F., Soler, G., & Eichmann, K. (1995). Reciprocal regulation of inducible nitric oxide synthase and arginase in murine macrophages. European Journal of Immunology, 25(4), 1101–1104. [Link]

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive framework for the proper disposal of the specialized chemical compound (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide. As this may be a novel or proprietary substance, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide emphasizes a principles-based approach to waste management, ensuring the safety of personnel and compliance with regulatory standards. The procedures outlined below are designed for researchers, scientists, and drug development professionals and are grounded in established laboratory safety protocols.

At the heart of our approach is the understanding that every chemical, regardless of its known properties, must be treated with the utmost care. The causality behind these protocols is to mitigate risk at every step, from handling and segregation to final disposal. This self-validating system of procedures is designed to build a culture of safety and trust in your laboratory operations.

Preliminary Hazard Assessment Based on Chemical Structure

In the absence of a specific SDS, a preliminary hazard assessment can be conducted by analyzing the functional groups present in (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide. This initial analysis is not a substitute for an SDS but provides a basis for cautious handling.

  • Oxolane Ring: The tetrahydrofuran (oxolane) ring is a common solvent and building block. While generally stable, cyclic ethers can form explosive peroxides over time, especially when exposed to air and light.

  • N'-hydroxycarboximidamide Moiety: This functional group contains nitrogen and oxygen, suggesting potential for reactivity. Hydroxylamine derivatives can be skin and respiratory irritants.

  • tert-Butyl Group: This bulky alkyl group can influence the compound's physical properties, such as solubility and volatility.

Given these features, it is prudent to handle (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide as a potentially peroxide-forming, irritant, and moderately reactive compound until proven otherwise.

The Central Role of the Safety Data Sheet (SDS)

The single most important document for the safe handling and disposal of any chemical is its Safety Data Sheet (SDS). If you have acquired (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide from a commercial supplier, you are required by law to be provided with an SDS. If this compound was synthesized in-house, it is the responsibility of the principal investigator to develop a safety protocol based on the known reactivity of the starting materials and the anticipated properties of the product.

Immediate Action: If you do not have an SDS for this compound, contact your institution's Environmental Health & Safety (EHS) office immediately. Do not proceed with disposal until a clear and approved plan is in place.

Step-by-Step Disposal Protocol

The following protocol is a general guideline. Your institution's specific procedures, as directed by your EHS office, will always take precedence.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. Based on the preliminary hazard assessment, this should include:

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.

  • Body Protection: A flame-resistant lab coat should be worn.

  • Respiratory Protection: If handling the compound as a powder or in a volatile solvent, a fume hood is required.

Step 2: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Solid Waste: Collect any solid (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide waste in a dedicated, clearly labeled, and sealable container.

  • Liquid Waste: If the compound is in solution, the waste stream must be segregated based on the solvent. For example, do not mix halogenated and non-halogenated solvent waste.

  • Aqueous Waste: Solutions of the compound in water should be collected separately.

Step 3: Containerization and Labeling

All waste containers must be appropriate for the type of waste and clearly labeled.

  • Container Type: Use chemically compatible containers with secure lids.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "(2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The primary hazards (e.g., "Irritant," "Potential Peroxide Former")

Step 4: Storage of Waste

Store the labeled waste containers in a designated satellite accumulation area within your laboratory. This area should be under the control of laboratory personnel and away from general traffic.

Step 5: Arranging for Disposal

Contact your institution's EHS office to schedule a pickup of the hazardous waste. Provide them with a full inventory of the waste containers. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Spill Management

In the event of a spill, the following immediate actions should be taken:

  • Alert Personnel: Notify everyone in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Containment: Use a chemical spill kit to absorb the spilled material.

  • Cleanup: Collect the absorbent material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the disposal of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide.

start Start: Need to Dispose of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide sds_check Do you have the Safety Data Sheet (SDS)? start->sds_check contact_ehs STOP. Contact Environmental Health & Safety (EHS) for Guidance. sds_check->contact_ehs No review_sds Review SDS Section 13: Disposal Considerations sds_check->review_sds Yes ppe Wear Appropriate PPE: Goggles, Gloves, Lab Coat contact_ehs->ppe Once guidance is received follow_sds Follow SDS-Specific Disposal Instructions review_sds->follow_sds follow_sds->ppe segregate Segregate Waste: Solid, Liquid (by solvent), Aqueous ppe->segregate label_waste Containerize and Label Waste: 'Hazardous Waste', Full Chemical Name, Hazards segregate->label_waste store Store in Designated Satellite Accumulation Area label_waste->store schedule_pickup Contact EHS to Schedule Waste Pickup store->schedule_pickup end End: Compliant Disposal schedule_pickup->end

Caption: Decision workflow for the safe and compliant disposal of laboratory chemical waste.

Conclusion

The safe disposal of (2S,3R)-2-tert-butyl-N'-hydroxyoxolane-3-carboximidamide requires a methodical and cautious approach. By adhering to the principles of hazard assessment, proper PPE usage, waste segregation, and clear communication with your institution's EHS office, you contribute to a safer laboratory environment for yourself and your colleagues. Always prioritize safety and compliance in all chemical handling and disposal procedures.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste.[Link]

  • U.S. Occupational Safety and Health Administration (OSHA). Hazard Communication.[Link]

  • American Chemical Society (ACS). Chemical Safety.[Link]

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